molecular formula C11H20N2O2 B574812 tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate CAS No. 185693-02-1

tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Cat. No.: B574812
CAS No.: 185693-02-1
M. Wt: 212.293
InChI Key: OIKZNKIPPFFTKA-UHFFFAOYSA-N
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Description

Tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKZNKIPPFFTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659209
Record name tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185693-02-1, 1018443-32-7
Record name tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate
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Record name 185693-02-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate. This heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics targeting infectious diseases.

Core Chemical Properties

This compound is a bicyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. The presence of stereocenters gives rise to different isomers, each with a unique CAS number. It is essential to specify the desired stereoisomer for any application.

Physicochemical Data

The following table summarizes the key physicochemical properties of the common isomers of this compound.

PropertyValueReference
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance White to off-white powder or colorless oil[2]
Storage Store in a dry, dark, and ventilated place, typically at 2-8°C.[2]

Table 1: General Physicochemical Properties

StereoisomerCAS Number
Racemic185693-02-1
(3aR,6aR)370880-09-4
(3aS,6aS)370880-16-3
(3aR,6aR) - Isomer370882-39-6

Table 2: Common Stereoisomers and their CAS Numbers

Spectral Data

While specific spectral data can vary slightly based on the solvent and instrument used, typical chemical shifts for the main isomers are provided below. Researchers should always acquire their own data for confirmation. Commercial suppliers often provide detailed spectral information upon request.[3]

NucleusTypical Chemical Shift Range (ppm)
¹H NMR 1.4-1.5 (s, 9H, C(CH₃)₃), 1.6-3.8 (m, 11H, pyrrolopyrrole protons)
¹³C NMR 28.5 (C(CH₃)₃), 40-60 (pyrrolopyrrole carbons), 79-80 (C(CH₃)₃), 154-155 (C=O)

Table 3: Typical NMR Spectral Data Ranges

Synthesis and Purification

The synthesis of this compound isomers often involves multi-step sequences starting from commercially available precursors. A general, representative protocol for a related compound, tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, is described below, which illustrates the key chemical transformations.

Experimental Protocol: Synthesis of a Related Pyrrolopyrrole Derivative

Note: This protocol is for the synthesis of a closely related structural analog and is provided for illustrative purposes.

Reaction: Hydrogenolysis of a benzyl-protected precursor.

Materials:

  • tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • 10% Palladium on carbon (Pd/C) or 10% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • To a solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL), add 10% Pd(OH)₂/C catalyst (0.5 g).[2]

  • The reaction mixture is subjected to a hydrogen atmosphere (60 psi) and stirred at 60 °C overnight.[2]

  • After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth.[2]

  • The filtrate is concentrated under reduced pressure to yield the desired product as a colorless oil.[2]

Purification: The crude product can be purified by flash column chromatography on silica gel.

Biological Significance and Applications

This compound and its derivatives are of significant interest in drug discovery, primarily as scaffolds for the synthesis of inhibitors targeting the Mycobacterial membrane protein Large 3 (MmpL3).

MmpL3: A Key Target in Mycobacterium tuberculosis

MmpL3 is an essential transmembrane protein in Mycobacterium tuberculosis, the causative agent of tuberculosis. It plays a crucial role in the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of the bacterium. Mycolic acids are major components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's resistance to many antibiotics.[4][5] Inhibition of MmpL3 disrupts the synthesis of the cell wall, leading to bacterial death.[6] This makes MmpL3 a highly attractive target for the development of new anti-tuberculosis drugs.

Role in Drug Development

The hexahydropyrrolo[3,4-b]pyrrole core serves as a versatile scaffold for the synthesis of various MmpL3 inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to this core can lead to compounds with potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[7]

Visualizations

MmpL3-Mediated Mycolic Acid Transport Pathway

The following diagram illustrates the central role of MmpL3 in the transport of mycolic acid precursors for the synthesis of the mycobacterial cell wall.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_cell_wall Cell Wall FAS_I Fatty Acid Synthase I (FAS-I) Mycolic_Acid_Synthesis Mycolic Acid Synthesis FAS_I->Mycolic_Acid_Synthesis TMM TMM Mycolic_Acid_Synthesis->TMM Trehalose Trehalose Trehalose->TMM Acyltransferase MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm Trehalose Monomycolate (TMM) MmpL3->TMM_periplasm TDM_synthesis Trehalose Dimycolate (TDM) Synthesis TMM_periplasm->TDM_synthesis AG_mycolation Arabinogalactan Mycolation TMM_periplasm->AG_mycolation Mycomembrane Mycomembrane TDM_synthesis->Mycomembrane AG_mycolation->Mycomembrane

Caption: MmpL3-mediated transport of TMM in mycobacteria.

General Drug Discovery Workflow

The diagram below outlines a typical workflow for the development of MmpL3 inhibitors, starting from the core scaffold.

Drug_Discovery_Workflow Scaffold tert-Butyl hexahydropyrrolo [3,4-b]pyrrole-1(2H)-carboxylate Library_Synthesis Library Synthesis (SAR Studies) Scaffold->Library_Synthesis Screening In vitro Screening (M. tuberculosis) Library_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Optimization Lead Optimization (ADMET Properties) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: Drug discovery workflow for MmpL3 inhibitors.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

  • Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound. Its role as a versatile building block, particularly in the development of novel anti-tuberculosis agents, underscores its importance in modern medicinal chemistry. Further research into the synthesis of its derivatives and their biological activities will continue to be a promising area of investigation.

References

An In-Depth Technical Guide to tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, a pivotal building block in medicinal chemistry. This document details its chemical identity, synthesis, and its significant role as a key intermediate in the development of therapeutic agents, particularly histamine H3 receptor antagonists.

Chemical Identity and Properties

This compound is a bicyclic diamine derivative protected with a tert-butyloxycarbonyl (Boc) group. The specific stereoisomer, (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, is of particular importance in pharmaceutical research.

PropertyValueReference
CAS Number 370880-09-4 ((3aR,6aR) isomer)[1][2]
370880-16-3 ((3aS,6aS) isomer)[3]
185693-02-1 (racemate)
Molecular Formula C₁₁H₂₀N₂O₂[1][2]
Molecular Weight 212.29 g/mol [1][2]
Appearance White powder[1]
Purity Typically ≥95%[4]

Synthesis and Spectroscopic Data

The synthesis of the racemic hexahydropyrrolo[3,4-b]pyrrole core structure is described in U.S. Patent 5,071,999. The enantiomerically pure (3aR,6aR) isomer can be obtained through chiral resolution of the racemate, for instance, by chromatography on a chiral column or by fractional crystallization of diastereomeric salts.

Spectroscopic Data:

Although the specific ¹H and ¹³C NMR spectra for (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate are not publicly available, the following represents expected chemical shifts based on its structure and data from similar compounds.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
δ (ppm)δ (ppm)
~3.5-3.2 (m)~154.8 (C=O)
~3.1-2.8 (m)~79.5 (C(CH₃)₃)
~2.7-2.5 (m)~58-55 (CH)
~1.9-1.6 (m)~48-45 (CH₂)
1.48 (s, 9H)~32-29 (CH₂)
28.4 (C(CH₃)₃)

Role in Drug Discovery: A Precursor to Histamine H3 Receptor Antagonists

The primary application of (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is as a crucial intermediate in the synthesis of histamine H3 receptor (H3R) antagonists.[2] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[5][6]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[7] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently diminishes the activity of protein kinase A (PKA). The βγ-subunits of the G protein can also directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and, consequently, neurotransmitter release.[5]

H3R antagonists block this inhibitory pathway, leading to an increased release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[8] This mechanism of action is the basis for their investigation in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[6][9]

Histamine_H3_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_antagonist cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Gi/o) Histamine->H3R Activates AC Adenylyl Cyclase H3R->AC Inhibits Ca_channel N-type Ca2+ Channel H3R->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion Neurotransmitter_release Neurotransmitter Release Vesicle->Neurotransmitter_release Exocytosis Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter_release->Postsynaptic_Receptor Binds to H3R_Antagonist H3R Antagonist (e.g., derived from core scaffold) H3R_Antagonist->H3R Blocks

Caption: Signaling pathway of the Histamine H3 receptor and the mechanism of its antagonists.

Experimental Workflow for Synthesizing H3R Antagonists

The synthesis of a histamine H3 receptor antagonist using the title compound as a starting material generally follows a multi-step process. A representative workflow is outlined below.

Synthesis_Workflow Start tert-Butyl (3aR,6aR)-hexahydropyrrolo [3,4-b]pyrrole-1(2H)-carboxylate Step1 Deprotection of Boc group (e.g., TFA in DCM) Start->Step1 Intermediate1 (3aR,6aR)-Octahydropyrrolo [3,4-b]pyrrole Step1->Intermediate1 Step2 N-Alkylation or N-Arylation (e.g., Reductive amination or Buchwald-Hartwig coupling) Intermediate1->Step2 Intermediate2 Functionalized hexahydropyrrolo [3,4-b]pyrrole derivative Step2->Intermediate2 Step3 Coupling with a second pharmacophoric element (e.g., Amide coupling) Intermediate2->Step3 Final_Product Histamine H3 Receptor Antagonist Step3->Final_Product

Caption: General synthetic workflow for H3R antagonists from the core scaffold.

Experimental Protocols

Protocol 1: Boc-Deprotection of tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group, a common initial step in the synthesis of H3R antagonists.

  • Dissolution: Dissolve tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidification: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 10-20 eq) or hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in 1,4-dioxane).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting crude product, the corresponding salt of (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole, can be used in the next step without further purification or can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Reductive Amination for N-Alkylation

This protocol describes a common method for introducing an alkyl group onto one of the nitrogen atoms of the deprotected bicyclic core.

  • Amine and Carbonyl Compound Mixing: To a solution of the deprotected (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole (1.0 eq) in a suitable solvent such as methanol, dichloromethane, or dichloroethane, add the desired aldehyde or ketone (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The addition of a catalytic amount of acetic acid may facilitate this step.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Conclusion

This compound, particularly its (3aR,6aR) stereoisomer, is a valuable and versatile building block in the synthesis of complex nitrogen-containing heterocyclic compounds. Its established use in the development of potent histamine H3 receptor antagonists highlights its significance in medicinal chemistry and drug discovery. The protocols and data presented in this guide provide a foundational resource for researchers and scientists working in this field.

References

In-Depth Technical Guide: Structure Elucidation of tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details the spectroscopic data, synthesis protocols, and its application in the development of therapeutic agents.

Introduction

This compound is a bicyclic diamine derivative featuring a fused pyrrolidine ring system. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a valuable and versatile intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. Its rigid scaffold and chiral centers offer opportunities for creating stereospecific ligands for various biological targets. Notably, it serves as a crucial component in the synthesis of potent histamine H3 receptor antagonists, which are being investigated for the treatment of neurological and cognitive disorders.[1]

Chemical Structure and Properties

The fundamental structure of the hexahydropyrrolo[3,4-b]pyrrole core can exist in different isomeric forms. The specific stereochemistry and the position of the Boc protecting group are critical for its utility in synthesis. This guide focuses on the 1(2H)-carboxylate isomer.

Molecular Formula: C₁₁H₂₀N₂O₂[2]

Molecular Weight: 212.29 g/mol [2]

Appearance: Typically a white to off-white solid or powder.

Key Structural Features:

  • A fused bicyclic system composed of two pyrrolidine rings.

  • A tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms.

  • Chiral centers at the ring fusion, leading to different stereoisomers (e.g., (3aR,6aR), (3aS,6aS), and cis/trans isomers).

Caption: 2D Structure of this compound.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data can vary slightly based on the solvent and instrument used, the following tables summarize the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8 - 3.2Multiplet4HCH₂ adjacent to Boc-N
~3.1 - 2.8Multiplet4HCH₂ adjacent to NH
~2.7 - 2.4Multiplet2HCH at ring fusion
~1.8Singlet1HNH
1.45Singlet9HC(CH₃)₃ (Boc)
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Chemical Shift (ppm)Assignment
~154.5C=O (Boc)
~79.5C (CH₃)₃ (Boc)
~55 - 45CH₂ and CH carbons of the pyrrolidine rings
~28.5C(C H₃)₃ (Boc)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch (secondary amine)
2975 - 2850StrongC-H Stretch (aliphatic)
~1680StrongC=O Stretch (urethane carbonyl of Boc group)
~1420MediumC-H Bend (CH₂)
~1170StrongC-O Stretch (ester of Boc group)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/zAssignment
213.16[M+H]⁺ (Calculated for C₁₁H₂₁N₂O₂⁺: 213.1598)
157.12[M - C₄H₈ + H]⁺ (Loss of isobutylene)
113.10[M - Boc + H]⁺ (Loss of the Boc group)

Experimental Protocols

Synthesis of the Hexahydropyrrolo[3,4-b]pyrrole Scaffold

A common route to the core scaffold involves a [3+2] cycloaddition reaction.

G cluster_0 Synthesis Workflow Start α-amino acid methyl ester + 2-nitrobenzaldehyde Step1 Condensation to form azomethine ylide Start->Step1 Step2 [3+2] Cycloaddition with maleimide Step1->Step2 Intermediate Hexahydropyrrolo[3,4-c]pyrrole intermediate Step2->Intermediate Step3 Reduction of nitro group and intramolecular transamidation Intermediate->Step3 Product Hexahydropyrrolo[3,4-b]pyrrole scaffold Step3->Product

Caption: General workflow for the synthesis of the core scaffold.

Detailed Protocol:

  • Azomethine Ylide Formation: An α-amino acid methyl ester is condensed with 2-nitrobenzaldehyde in a suitable solvent (e.g., toluene) with heating to form an ester-stabilized azomethine ylide.

  • Cycloaddition: The in situ generated ylide reacts with a dipolarophile, such as N-substituted maleimide, via a [3+2] cycloaddition to yield a hexahydropyrrolo[3,4-c]pyrrole derivative.

  • Reduction and Cyclization: The nitro group of the intermediate is reduced (e.g., using catalytic hydrogenation). This is followed by an intramolecular transamidation to furnish the final hexahydropyrrolo[3,4-b]pyrrole scaffold.[2]

Boc Protection of the Scaffold

The protection of one of the secondary amine groups with a tert-butoxycarbonyl group is a standard procedure in organic synthesis.

G cluster_1 Boc Protection Workflow Start Hexahydropyrrolo[3,4-b]pyrrole scaffold Reagents Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., triethylamine) + Solvent (e.g., Dichloromethane) Start->Reagents Reaction Stirring at room temperature Reagents->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for Boc protection.

Detailed Protocol:

  • Reaction Setup: The hexahydropyrrolo[3,4-b]pyrrole starting material is dissolved in an anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere.

  • Addition of Reagents: A base, typically triethylamine or diisopropylethylamine (1.1 equivalents), is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Application in Drug Discovery: A Signaling Pathway Context

While this compound is not typically a biologically active final product, it is a critical building block for molecules that target specific signaling pathways. Its primary documented use is in the synthesis of histamine H3 receptor (H3R) antagonists.

The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of the H3 receptor leads to an increase in the release of these neurotransmitters, which is a therapeutic strategy for various neurological conditions.

G cluster_0 Role in H3 Receptor Antagonist Synthesis cluster_1 Simplified H3 Receptor Signaling BuildingBlock tert-butyl hexahydropyrrolo [3,4-b]pyrrole-1(2H)-carboxylate Deprotection Boc Deprotection (e.g., TFA) BuildingBlock->Deprotection Coupling Coupling with other pharmacophoric elements Deprotection->Coupling H3R_Antagonist Histamine H3 Receptor Antagonist Coupling->H3R_Antagonist H3R_Antagonist_Action H3 Receptor Antagonist H3_Receptor Histamine H3 Receptor (Presynaptic) H3R_Antagonist_Action->H3_Receptor blocks Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Histamine, Acetylcholine) H3_Receptor->Neurotransmitter_Release inhibits (normally) Therapeutic_Effect Potential Therapeutic Effect (e.g., improved cognition) Neurotransmitter_Release->Therapeutic_Effect

Caption: Logical relationship of the compound in drug development.

Conclusion

The structure elucidation of this compound is straightforward using standard spectroscopic methods. Its synthesis, based on established cycloaddition and protection strategies, makes it an accessible and valuable intermediate for medicinal chemists. Its role as a key building block in the development of histamine H3 receptor antagonists highlights the importance of such scaffolds in modern drug discovery programs aimed at treating complex central nervous system disorders. This guide provides the foundational knowledge for researchers and scientists working with this important chemical entity.

References

An In-depth Technical Guide on the Spectroscopic Data of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate. Due to the limited availability of directly published experimental data for this specific molecule, this guide combines theoretical predictions and data from structurally similar compounds to offer a detailed characterization. The information herein is intended to support research, drug discovery, and development activities by providing a foundational understanding of the compound's structural and spectroscopic properties.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₂₀N₂O₂

  • Molecular Weight: 212.29 g/mol [1][2]

  • CAS Number: 185693-02-1[3]

The structure consists of a hexahydropyrrolo[3,4-b]pyrrole bicyclic core with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This protecting group is crucial in synthetic chemistry, enabling regioselective reactions on the unprotected nitrogen.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are based on typical chemical shifts and absorption frequencies for similar structural motifs, such as N-Boc protected pyrrolidines and other bicyclic amines.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.6m2HCH₂ adjacent to Boc-protected Nitrogen
~3.2 - 3.4m2HCH₂ adjacent to unprotected Nitrogen
~2.8 - 3.0m2HBridgehead CH
~2.6 - 2.8m1HNH of the unprotected pyrrolidine ring
~1.8 - 2.2m4HCH₂ protons of the pyrrolidine rings
1.47s9Htert-butyl (Boc group) protons

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~154.7Carbonyl carbon of the Boc group
~79.5Quaternary carbon of the tert-butyl group
~55 - 60Bridgehead CH carbons
~45 - 50CH₂ carbons adjacent to nitrogen atoms
~28.4Methyl carbons of the tert-butyl group
~25 - 30Other CH₂ carbons in the rings

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch of the secondary amine
2975, 2870StrongC-H stretch (aliphatic)
~1690StrongC=O stretch of the Boc protecting group
~1400MediumC-H bend of the tert-butyl group
~1160StrongC-O stretch of the ester in the Boc group

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z RatioRelative IntensityAssignment
212Low[M]⁺ (Molecular Ion)
156High[M - C₄H₈]⁺ (Loss of isobutylene from the tert-butyl group)
113Medium[M - C₅H₉O₂]⁺ (Loss of the entire Boc group)
57Very High[C₄H₉]⁺ (tert-butyl cation, characteristic fragment for Boc-protected compounds)

Experimental Protocols

General Protocol for Boc Protection of a Secondary Amine:

  • Dissolution: The secondary amine (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: A base, typically triethylamine (Et₃N) (1.2 equivalents) or sodium bicarbonate (NaHCO₃) in aqueous solution, is added to the reaction mixture.

  • Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 2-12 hours).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure N-Boc protected product.

Spectroscopic Analysis Protocol:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: The infrared spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer, typically with the sample prepared as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer with an electron impact (EI) or electrospray ionization (ESI) source.

Workflow and Pathway Visualization

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of the target compound.

experimental_workflow cluster_characterization Spectroscopic Characterization start Start: Hexahydropyrrolo[3,4-b]pyrrole (Bicyclic Amine) boc_protection Boc Protection (Boc₂O, Base) start->boc_protection Reaction workup Aqueous Work-up & Extraction boc_protection->workup purification Purification (Column Chromatography) workup->purification product tert-butyl hexahydropyrrolo [3,4-b]pyrrole-1(2H)-carboxylate purification->product nmr NMR (¹H, ¹³C) product->nmr Analysis ir FT-IR product->ir Analysis ms Mass Spectrometry product->ms Analysis

Caption: Synthetic and characterization workflow.

This diagram outlines the key steps from the starting bicyclic amine to the final purified product and its subsequent spectroscopic analysis.

logical_relationship cluster_structure Structural Components cluster_spectroscopy Spectroscopic Signatures compound Target Compound: This compound core Hexahydropyrrolo[3,4-b]pyrrole Core (Bicyclic System) compound->core is composed of boc tert-butoxycarbonyl (Boc) Group (Protecting Group) compound->boc is composed of ms_fragments MS: Characteristic Fragmentation (e.g., loss of isobutylene) compound->ms_fragments undergoes nmr_signals ¹H & ¹³C NMR: Aliphatic & Boc Signals core->nmr_signals gives rise to ir_bands FT-IR: C=O & N-H Stretches core->ir_bands gives rise to boc->nmr_signals gives rise to boc->ir_bands gives rise to

Caption: Structural and spectroscopic relationships.

This diagram illustrates the relationship between the structural components of the molecule and their corresponding expected spectroscopic signatures.

References

An In-Depth Technical Guide to the Synthesis of tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details a potential synthetic pathway, including experimental protocols for key transformations, and presents relevant data in a structured format.

Introduction

This compound and its stereoisomers are important intermediates in the development of various pharmaceutical agents. The rigid bicyclic core of the hexahydropyrrolo[3,4-b]pyrrole scaffold provides a valuable template for the design of compounds with specific spatial orientations, influencing their interaction with biological targets. This guide outlines a plausible multi-step synthesis for this compound, based on established organic chemistry principles.

Proposed Synthesis Pathway

A potential and efficient synthetic route to this compound involves the construction of the bicyclic ring system followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. A logical approach would be the formation of a suitable precursor containing the pyrrolo[3,4-b]pyrrole core, which can then be selectively protected.

A plausible strategy involves the following key steps:

  • Formation of a protected pyrrolidine precursor: Starting from commercially available materials, a suitably functionalized pyrrolidine ring is synthesized.

  • Annulation to form the bicyclic core: An intramolecular cyclization reaction is employed to construct the second pyrrolidine ring, forming the hexahydropyrrolo[3,4-b]pyrrole scaffold.

  • Boc protection: The secondary amine in the bicyclic system is protected with a tert-butoxycarbonyl group to yield the final product.

The following diagram illustrates this generalized synthetic logic.

G A Commercially Available Starting Materials B Functionalized Pyrrolidine Precursor A->B Functionalization C Hexahydropyrrolo[3,4-b]pyrrole Core B->C Intramolecular Cyclization D tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole- 1(2H)-carboxylate C->D Boc Protection

Caption: Generalized synthetic workflow for the target molecule.

Experimental Protocols

Step 1: Synthesis of a Suitable Pyrrolidine Precursor (Hypothetical)

A common strategy to synthesize substituted pyrrolidines is through a Michael addition followed by cyclization. For instance, the reaction of a primary amine with a suitable α,β-unsaturated diester, followed by Dieckmann condensation, can yield a functionalized pyrrolidinone. This can then be reduced to the corresponding pyrrolidine.

Step 2: Formation of the Hexahydropyrrolo[3,4-b]pyrrole Core (Hypothetical)

The construction of the second ring can be achieved through an intramolecular reductive amination. A pyrrolidine precursor bearing an aminoalkyl side chain with a terminal aldehyde or ketone can be cyclized in the presence of a reducing agent.

Step 3: Boc Protection of the Bicyclic Amine

This step introduces the tert-butoxycarbonyl protecting group onto one of the nitrogen atoms of the hexahydropyrrolo[3,4-b]pyrrole core.

General Procedure:

To a solution of the hexahydropyrrolo[3,4-b]pyrrole intermediate in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate (Boc₂O) and a base, for example, triethylamine or diisopropylethylamine. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Work-up involves washing with aqueous solutions to remove the base and unreacted Boc₂O, followed by drying and concentration of the organic phase. The crude product is then purified by column chromatography.

The following diagram depicts the reaction for the Boc protection step.

G reactant Hexahydropyrrolo[3,4-b]pyrrole product tert-Butyl hexahydropyrrolo[3,4-b]pyrrole- 1(2H)-carboxylate reactant->product Protection reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Et₃N) reagent->product

The Hexahydropyrrolo[3,4-b]pyrrole Core: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyrrolo[3,4-b]pyrrole scaffold, a fused bicyclic diamine, represents a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of substituents, enabling precise interactions with biological targets. This technical guide offers an in-depth exploration of the biological activities associated with this core, with a particular focus on its anticancer properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Overview of Biological Activities

While research on the hexahydropyrrolo[3,4-b]pyrrole core is still emerging, derivatives have shown significant promise, particularly in the realm of oncology. The core's inherent structural features make it an attractive starting point for the design of enzyme inhibitors and modulators of protein-protein interactions. The primary biological activity identified for this scaffold is its potent anticancer efficacy, which has been demonstrated through the induction of apoptosis and cell cycle arrest in cancer cell lines.

Quantitative Biological Data

The biological activity of hexahydropyrrolo[3,4-b]pyrrole derivatives is exemplified by the natural product Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), isolated from the marine bacterium Staphylococcus sp. strain MB30.[1][2] This compound, which contains the hexahydropyrrolo[3,4-b]pyrrole core, has demonstrated significant dose-dependent cytotoxic activity against human cancer cell lines.

Table 1: Anticancer Activity of PPDHMP [1][2]

CompoundCancer Cell LineAssay TypeEndpointValue (µg/mL)
PPDHMPA549 (Lung Carcinoma)CytotoxicityIC5019.94 ± 1.23
PPDHMPHeLa (Cervical Carcinoma)CytotoxicityIC5016.73 ± 1.78

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of PPDHMP's anticancer activity.[1][2]

Cell Culture and Cytotoxicity Assay
  • Cell Lines: Human lung carcinoma (A549) and human cervical carcinoma (HeLa) cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

    • The following day, cells were treated with various concentrations of PPDHMP and incubated for 24 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

    • The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

Apoptosis Detection
  • Acridine Orange/Ethidium Bromide (AO/EB) Staining:

    • A549 and HeLa cells were treated with the IC50 concentration of PPDHMP for 24 hours.

    • After treatment, cells were harvested, washed with PBS, and stained with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL).

    • The stained cells were observed under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display orange-red nuclei with condensed or fragmented chromatin.

  • DAPI Staining:

    • Cells were treated with the IC50 concentration of PPDHMP for 24 hours.

    • The cells were then fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained with 4',6-diamidino-2-phenylindole (DAPI) (1 µg/mL).

    • Nuclear morphology was observed under a fluorescence microscope to detect chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis.

Cell Cycle Analysis
  • Flow Cytometry:

    • A549 and HeLa cells were treated with the IC50 concentration of PPDHMP for 24 hours.

    • Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

    • The fixed cells were then washed with PBS and incubated with RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

    • The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.

Western Blot Analysis
  • A549 and HeLa cells were treated with the IC50 concentration of PPDHMP for 24 hours.

  • Total protein was extracted from the cells using RIPA lysis buffer.

  • Protein concentration was determined using the Bradford assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against Cyclin D1, Bcl-2, Bcl-xL, Caspase-9, Caspase-3, and PARP overnight at 4°C.

  • After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The anticancer activity of the hexahydropyrrolo[3,4-b]pyrrole derivative PPDHMP is mediated through the induction of apoptosis and cell cycle arrest.[1][2] The following diagrams illustrate the key mechanistic pathways.

G Experimental Workflow for PPDHMP Anticancer Evaluation cluster_0 Cell-Based Assays cluster_1 Molecular Analysis A549 A549 Cells PPDHMP_treatment PPDHMP Treatment A549->PPDHMP_treatment HeLa HeLa Cells HeLa->PPDHMP_treatment MTT_assay MTT Assay for Cytotoxicity (IC50) PPDHMP_treatment->MTT_assay AO_EB_staining AO/EB Staining for Apoptosis PPDHMP_treatment->AO_EB_staining DAPI_staining DAPI Staining for Nuclear Morphology PPDHMP_treatment->DAPI_staining Flow_cytometry Flow Cytometry for Cell Cycle Analysis PPDHMP_treatment->Flow_cytometry Protein_extraction Protein Extraction PPDHMP_treatment->Protein_extraction Western_blot Western Blot Analysis Protein_extraction->Western_blot

Caption: Experimental workflow for evaluating the anticancer activity of PPDHMP.

G PPDHMP-Induced G1 Phase Cell Cycle Arrest PPDHMP PPDHMP CyclinD1 Cyclin D1 PPDHMP->CyclinD1 downregulates CDK2 CDK2 PPDHMP->CDK2 downregulates G1_Arrest G1 Phase Arrest PPDHMP->G1_Arrest G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase progression

Caption: PPDHMP induces G1 phase cell cycle arrest by downregulating Cyclin D1 and CDK2.

G PPDHMP-Induced Apoptotic Pathway PPDHMP PPDHMP Bcl2 Bcl-2 PPDHMP->Bcl2 downregulates Bcl_xL Bcl-xL PPDHMP->Bcl_xL downregulates Caspase9 Caspase-9 PPDHMP->Caspase9 activates Bcl2->Caspase9 inhibits Bcl_xL->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: PPDHMP induces apoptosis through the intrinsic pathway.

Conclusion

The hexahydropyrrolo[3,4-b]pyrrole core serves as a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The detailed investigation of PPDHMP highlights the potential of derivatives of this core to induce cancer cell death through well-defined mechanisms of cell cycle arrest and apoptosis. Further exploration and derivatization of this scaffold could lead to the discovery of new drug candidates with improved efficacy and selectivity. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their pursuit of innovative therapies.

References

An In-depth Technical Guide to tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic structure has garnered significant attention, particularly as a scaffold for potent and selective histamine H3 receptor antagonists, which are under investigation for the treatment of various neurological and cognitive disorders. This document details the physicochemical properties, synthesis, and the biological context of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

This compound is a chiral molecule, with the (3aR,6aR) and (3aS,6aS) stereoisomers being of particular interest in pharmaceutical research. The Boc-protecting group provides stability and facilitates its use in multi-step synthetic sequences.

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
CAS Number 185693-02-1 (racemic), 370880-09-4 ((3aR,6aR)-isomer), 370880-16-3 ((3aS,6aS)-isomer)
Appearance Typically a white to off-white powder or crystalline solid
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate.

Synthesis and Discovery

The discovery and utility of this compound are intrinsically linked to the quest for novel histamine H3 receptor (H3R) antagonists. The hexahydropyrrolo[3,4-b]pyrrole core serves as a rigid diamine scaffold that can be appropriately substituted to achieve high affinity and selectivity for the H3 receptor.

General Synthetic Workflow

The synthesis of the hexahydropyrrolo[3,4-b]pyrrole core is a critical step. One common strategy involves the construction of the bicyclic system through cyclization reactions. The following diagram illustrates a generalized workflow for the synthesis of derivatives based on this scaffold.

G start Starting Materials (e.g., Pyrrolidine derivatives) intermediate1 Formation of Pyrrolidine Intermediate start->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization core Hexahydropyrrolo[3,4-b]pyrrole Core cyclization->core protection N-Boc Protection core->protection target tert-butyl hexahydropyrrolo[3,4-b]pyrrole -1(2H)-carboxylate protection->target derivatization Further Derivatization (e.g., Alkylation, Arylation) target->derivatization final_product Active Pharmaceutical Ingredient (e.g., H3 Antagonist) derivatization->final_product G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron histamine_release Histamine Release histamine Histamine histamine_release->histamine h3_receptor Histamine H3 Receptor (Autoreceptor) h3_receptor->histamine_release Inhibits feedback Negative Feedback antagonist H3 Receptor Antagonist (e.g., derived from hexahydropyrrolo[3,4-b]pyrrole) antagonist->h3_receptor block Blocks histamine->h3_receptor Binds to postsynaptic_receptors Postsynaptic Histamine Receptors (H1, H2) histamine->postsynaptic_receptors Activates neuronal_activity Increased Neuronal Activity postsynaptic_receptors->neuronal_activity

A Technical Guide to tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate: A Key Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, a pivotal heterocyclic scaffold in medicinal chemistry. This document outlines its chemical and physical properties, detailed synthetic protocols, and its significant applications in the development of novel therapeutics, with a particular focus on its role as a precursor to potent histamine H3 receptor antagonists.

Core Compound Specifications

This compound is a bicyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. This structural motif is a valuable building block in organic synthesis due to its constrained conformation and the presence of two nitrogen atoms that can be selectively functionalized. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions.

PropertyValueReference
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
CAS Number 185693-02-1 (racemic), 370880-09-4 ((3aR,6aR)-isomer)[2][3]
Appearance White powder[4]
Purity Typically >95%[5][6]
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate.
Storage Store in a dry, dark, and ventilated place.[4]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step sequences. A key application of this scaffold is in the synthesis of histamine H3 receptor antagonists. The following sections detail the experimental procedures for key synthetic transformations.

General Workflow for the Synthesis of Histamine H3 Receptor Antagonists

The overall synthetic strategy involves the initial preparation of the core scaffold, followed by N-alkylation and subsequent derivatization to introduce the desired pharmacophoric elements.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization A Starting Materials B Cyclization & Protection A->B C tert-Butyl hexahydropyrrolo [3,4-b]pyrrole-1(2H)-carboxylate B->C D N-Alkylation C->D Intermediate E Amide Coupling / Reductive Amination D->E F Final H3 Receptor Antagonist E->F

Caption: General synthetic workflow for histamine H3 receptor antagonists.

Experimental Protocol: N-Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step to enable further functionalization of the secondary amine. Various methods can be employed, with acidic conditions being the most common.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the Boc-protected compound in a 1:1 mixture of chloroform and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by ¹H-NMR by observing the disappearance of the methyl signal of the Boc group (around 1.42 ppm).

  • Precipitate the product by adding diethyl ether.

  • Purify the deprotected compound by dissolving it in methanol and re-precipitating with diethyl ether.

Method 2: Oxalyl Chloride in Methanol

This method is particularly useful for substrates with other acid-labile groups.

  • Dissolve the Boc-protected starting material (50 mg) in methanol (3 mL) in a dry round-bottom flask.

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) directly to the stirring solution. An immediate exothermic reaction may be observed.

  • Continue stirring for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate the deprotected amine.

Application in Drug Discovery: Histamine H3 Receptor Antagonists

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a key component in the design of potent and selective histamine H3 receptor (H3R) antagonists. The H3R is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters.[7][8] Antagonists of this receptor increase the release of histamine, which in turn modulates the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine, making them promising therapeutic agents for cognitive disorders.[7][9]

Signaling Pathway of Histamine H3 Receptor and its Antagonism

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3R by histamine leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). H3R antagonists block this signaling cascade, leading to an increase in histamine release.

G cluster_0 Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R binds G_protein Gαi/o H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits Histamine_release Histamine Release G_protein->Histamine_release inhibition of cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Histamine_release promotes Ca_channel->Histamine_release triggers Antagonist H3R Antagonist (e.g., derived from tert-butyl hexahydropyrrolo [3,4-b]pyrrole-1(2H)-carboxylate) Antagonist->H3R blocks feedback Negative Feedback Loop

Caption: Histamine H3 receptor signaling and mechanism of antagonism.

Biological Activity Data

Derivatives of (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole have shown high affinity for the human histamine H3 receptor. The structure-activity relationship (SAR) studies have demonstrated that modifications at the N-5 position significantly influence the potency and pharmacokinetic properties of these compounds.

CompoundR GroupHuman H3 Ki (nM)Rat H3 Ki (nM)
17a 4-chlorobenzyl0.544.57
17b 4-fluorobenzyl0.444.10
17c 4-methylbenzyl0.382.50
17d 4-methoxybenzyl0.492.58
17e 4-(trifluoromethyl)benzyl0.523.55

Data extracted from Zhao et al., J. Med. Chem. 2009, 52 (15), 4640–4649.

Pharmacokinetic Profile

A representative compound from this series, 17a , exhibited a favorable pharmacokinetic profile in rats, highlighting the potential of this scaffold in developing orally bioavailable CNS-penetrant drugs.

CompoundOral Bioavailability (%)t₁/₂ (h)
17a 392.4

Data extracted from Zhao et al., J. Med. Chem. 2009, 52 (15), 4640–4649.

Conclusion

This compound is a versatile and valuable scaffold for the synthesis of complex nitrogen-containing molecules. Its application in the development of potent histamine H3 receptor antagonists underscores its importance in medicinal chemistry. The favorable biological activity and pharmacokinetic properties of its derivatives make this core structure an attractive starting point for the discovery of novel therapeutics for neurological and cognitive disorders. Further exploration of the chemical space around this scaffold holds significant promise for future drug development endeavors.

References

An In-depth Technical Guide to the Safety and Handling of tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, a key intermediate in pharmaceutical research and development. The following sections detail its chemical and physical properties, toxicological data, safe handling protocols, and its role in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a heterocyclic compound utilized as a building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂[2]
Molecular Weight 212.29 g/mol [2]
CAS Number 185693-02-1[2]
Appearance Solid / White powder
logP 0.9[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Toxicological Information and Hazard Analysis

GHS Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Pictograms:

alt text

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Minimize dust generation and accumulation.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Synthesis Approach:

While a specific, detailed protocol for the synthesis of this compound is not extensively detailed in the available literature, a general approach can be inferred from the synthesis of related pyrrolidine derivatives. The synthesis often involves the protection of one of the nitrogen atoms of the hexahydropyrrolo[3,4-b]pyrrole core with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to allow for selective reactions on the other nitrogen atom.

Use in the Synthesis of Histamine H3 Receptor Antagonists:

This compound serves as a crucial intermediate in the synthesis of novel histamine H3 receptor (H3R) antagonists.[5][6] The general workflow for this application is outlined below.

G Workflow for H3R Antagonist Synthesis cluster_0 Starting Material cluster_1 Synthetic Steps cluster_2 Final Product start tert-butyl hexahydropyrrolo [3,4-b]pyrrole-1(2H)-carboxylate step1 Deprotection of Boc group start->step1 TFA or HCl step2 Alkylation or Acylation of the secondary amine step1->step2 Alkyl/Aryl halide or Acyl chloride end Histamine H3 Receptor Antagonist step2->end

Caption: General workflow for synthesizing H3R antagonists.

The synthesis typically involves the deprotection of the Boc group, followed by N-alkylation or N-acylation to introduce the desired pharmacophoric elements for H3R antagonism.[6]

Biological Context and Signaling Pathways

This compound is a precursor to compounds that act as histamine H3 receptor antagonists.[5][6] H3 receptors are primarily found in the central nervous system and act as presynaptic autoreceptors, regulating the release of histamine and other neurotransmitters.[7] Antagonists of the H3 receptor block its constitutive activity, leading to an increased release of histamine and other neurotransmitters like acetylcholine and norepinephrine, which can have procognitive and wakefulness-promoting effects.

The signaling pathway associated with the histamine H3 receptor is depicted below.

G Histamine H3 Receptor Signaling Pathway H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibition of Ca2+ channels cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation PKA->Neurotransmitter_Release Modulation

Caption: Simplified H3 receptor signaling cascade.

Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA). This ultimately results in the inhibition of neurotransmitter release. H3 receptor antagonists counteract this process.

First Aid Measures

In case of exposure, follow these first aid procedures:[4]

  • After inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • After skin contact: Immediately wash off with plenty of soap and water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Always consult a physician in case of exposure.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. It is the responsibility of the waste generator to properly characterize the waste and ensure compliance with all applicable laws and regulations.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound before use and handle it in accordance with established laboratory safety protocols.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the multi-step synthesis of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available cis-1-benzyl-3,4-pyrrolidinedimethanol and proceeds through a four-step sequence involving mesylation, cyclization, debenzylation, and final Boc protection. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a key structural motif present in a variety of biologically active compounds. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 1-position provides a versatile intermediate for further functionalization in the development of novel therapeutic agents. This protocol outlines a reliable and reproducible method for the preparation of this compound.

Overall Synthetic Scheme

The synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow start cis-1-Benzyl-3,4-pyrrolidinedimethanol step1 Step 1: Mesylation (MsCl, Et3N, DCM) start->step1 intermediate1 cis-1-Benzyl-3,4-bis((methylsulfonyl)oxymethyl)pyrrolidine step1->intermediate1 step2 Step 2: Cyclization (Benzylamine, Toluene) intermediate1->step2 intermediate2 1,5-Dibenzyl-hexahydropyrrolo[3,4-b]pyrrole step2->intermediate2 step3 Step 3: Debenzylation (H2, Pd/C, MeOH) intermediate2->step3 intermediate3 Hexahydropyrrolo[3,4-b]pyrrole step3->intermediate3 step4 Step 4: Boc Protection (Boc)2O, Et3N, DCM intermediate3->step4 product This compound step4->product

Caption: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of cis-1-Benzyl-3,4-bis((methylsulfonyl)oxymethyl)pyrrolidine
  • Reaction Setup: To a solution of cis-1-benzyl-3,4-pyrrolidinedimethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 eq).

  • Mesylation: Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

Reagent Molecular Weight ( g/mol ) Equivalents Amount
cis-1-Benzyl-3,4-pyrrolidinedimethanol221.291.0e.g., 10.0 g
Triethylamine101.192.5e.g., 11.4 mL
Methanesulfonyl chloride114.552.2e.g., 7.7 mL
Dichloromethane (DCM)84.93-e.g., 200 mL
Step 2: Synthesis of 1,5-Dibenzyl-hexahydropyrrolo[3,4-b]pyrrole
  • Reaction Setup: Dissolve the crude cis-1-benzyl-3,4-bis((methylsulfonyl)oxymethyl)pyrrolidine (1.0 eq) from the previous step in toluene.

  • Cyclization: Add benzylamine (1.2 eq) to the solution and heat the mixture to reflux for 12-16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Reagent Molecular Weight ( g/mol ) Equivalents Amount
cis-1-Benzyl-3,4-bis((methylsulfonyl)oxymethyl)pyrrolidine377.481.0e.g., 17.0 g
Benzylamine107.151.2e.g., 5.9 mL
Toluene92.14-e.g., 250 mL
Step 3: Synthesis of Hexahydropyrrolo[3,4-b]pyrrole
  • Reaction Setup: Dissolve 1,5-dibenzyl-hexahydropyrrolo[3,4-b]pyrrole (1.0 eq) in methanol.

  • Debenzylation: Add palladium on carbon (10 wt%, 0.1 eq) to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature for 24 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which is often used directly in the next step.

Reagent Molecular Weight ( g/mol ) Equivalents Amount
1,5-Dibenzyl-hexahydropyrrolo[3,4-b]pyrrole292.421.0e.g., 10.0 g
Palladium on Carbon (10 wt%)-0.1e.g., 1.0 g
Methanol32.04-e.g., 150 mL
Hydrogen Gas2.02Excess-
Step 4: Synthesis of this compound
  • Reaction Setup: Dissolve the crude hexahydropyrrolo[3,4-b]pyrrole (1.0 eq) in DCM and add triethylamine (1.1 eq).

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) in DCM dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to afford the final product.

Reagent Molecular Weight ( g/mol ) Equivalents Amount
Hexahydropyrrolo[3,4-b]pyrrole112.171.0e.g., 3.8 g
Triethylamine101.191.1e.g., 4.2 mL
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.05e.g., 7.8 g
Dichloromethane (DCM)84.93-e.g., 100 mL

Data Presentation

Expected Yields and Purity

The following table summarizes the expected yields and purity for each step of the synthesis.

Step Product Typical Yield Purity (by NMR/LC-MS)
1cis-1-Benzyl-3,4-bis((methylsulfonyl)oxymethyl)pyrrolidine>95% (crude)-
21,5-Dibenzyl-hexahydropyrrolo[3,4-b]pyrrole60-70%>95%
3Hexahydropyrrolo[3,4-b]pyrrole>90% (crude)-
4This compound75-85%>98%
Physicochemical Properties of the Final Product
Property Value
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, Chloroform, Methanol, Ethyl Acetate

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and transformations of the functional groups throughout the synthesis.

Functional_Group_Transformation cluster_0 Starting Material cluster_1 Step 1: Activation cluster_2 Step 2: Ring Formation cluster_3 Step 3: Deprotection cluster_4 Step 4: Final Protection Diol Diol (-CH2OH) Mesylate Dimesylate (-CH2OMs) Diol->Mesylate Mesylation Bicyclic_Amine Dibenzylated Bicyclic Amine Mesylate->Bicyclic_Amine Cyclization Secondary_Amine Secondary Bicyclic Amine Bicyclic_Amine->Secondary_Amine Debenzylation Boc_Product N-Boc Protected Product Secondary_Amine->Boc_Product Boc Protection

Application Notes and Protocols: Tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is a versatile bicyclic diamine scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents targeting a range of biological entities. The presence of a Boc-protected amine allows for regioselective functionalization, making it an attractive starting material for the synthesis of diverse compound libraries. This document provides an overview of its applications, quantitative biological data for its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Applications in Medicinal Chemistry

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a key building block in the synthesis of biologically active molecules. Its derivatives have shown promise in a variety of therapeutic areas:

  • Neurological Disorders: The scaffold is a cornerstone in the development of histamine H3 receptor (H3R) antagonists, which are being investigated for the treatment of cognitive deficits associated with conditions like Alzheimer's disease, schizophrenia, and ADHD.[1]

  • Cancer: The broader pyrrole and fused-pyrrole motifs are integral to the design of kinase inhibitors, such as those targeting VEGFR-2 and protein kinase CK2, which are crucial in cancer cell signaling and angiogenesis.

  • Infectious Diseases: Pyrrole-containing compounds have been explored for their antibacterial and antiviral activities.

  • Inflammatory Diseases: The pyrrole nucleus is a common feature in many anti-inflammatory drugs.

Quantitative Data of Biologically Active Derivatives

The following tables summarize the quantitative biological data for various derivatives synthesized from or related to the hexahydropyrrolo[3,4-b]pyrrole core and other relevant pyrrole scaffolds.

Table 1: Histamine H3 Receptor (H3R) Antagonist Activity of (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole Derivatives [2]

Compound IDR (Alkyl Group)Ar (Aryl Group)Human H3R Ki (nM)Rat H3R Ki (nM)
17a Methyl4-Cyanophenyl0.544.57
17b Ethyl4-Cyanophenyl0.483.50
17c Propyl4-Cyanophenyl0.352.80
17d Isopropyl4-Cyanophenyl0.958.10
18a Methyl4-Chlorophenyl1.2010.5
18b Methyl4-Methoxyphenyl3.5025.0

Table 2: Kinase Inhibitory Activity of Various Pyrrole Derivatives

ScaffoldTarget KinaseCompound ExampleIC50 (nM)
Pyrrolo[1,2-a]quinoxalineProtein Kinase CK24-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid49
Pyrrolo[2,3-d]pyrimidineVEGFR-2Compound 6jSelective inhibition
Pyrrolo[2,3-d]pyrimidineRET kinaseCompound 59<10 (enzymatic)

Table 3: Cholinesterase Inhibitory Activity of Pyrrole Derivatives [3][4]

ScaffoldTarget EnzymeCompound ExampleIC50 (µM)Selectivity
1,3-Diaryl-pyrroleButyrylcholinesterase (BChE)Compound 3p1.71Selective for BChE over AChE
1,3-Diaryl-pyrroleButyrylcholinesterase (BChE)Compound 3o5.37Selective for BChE over AChE
1,3-Diaryl-pyrroleButyrylcholinesterase (BChE)Compound 3s3.76Selective for BChE over AChE

Experimental Protocols

General Workflow for Derivatization

The general workflow for utilizing this compound in the synthesis of bioactive compounds typically involves two key steps: deprotection of the Boc group followed by functionalization of the resulting secondary amine.

General Synthetic Workflow start This compound deprotection Boc Deprotection (e.g., TFA, DCM) start->deprotection intermediate Hexahydropyrrolo[3,4-b]pyrrole (secondary amine) deprotection->intermediate functionalization Functionalization (e.g., N-alkylation, N-arylation, Amide coupling) intermediate->functionalization product Target Bioactive Molecule functionalization->product

General Synthetic Workflow
Protocol 1: Synthesis of (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles (Histamine H3 Receptor Antagonists)

This protocol is a representative procedure based on synthetic strategies for similar compounds.

Step 1: Boc Deprotection

  • Dissolve tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected hexahydropyrrolo[3,4-b]pyrrole.

Step 2: N-Alkylation

  • Dissolve the deprotected intermediate in a suitable solvent like acetonitrile or DMF.

  • Add a base such as potassium carbonate or diisopropylethylamine (DIPEA).

  • Add the desired alkyl halide (e.g., methyl iodide for an N-methyl derivative) and stir the reaction at room temperature or with gentle heating until completion.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the base and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated intermediate.

Step 3: N-Arylation (e.g., Buchwald-Hartwig Cross-Coupling)

  • To a reaction vessel, add the N-alkylated intermediate, the desired aryl halide (e.g., 4-bromobenzonitrile), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for several hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole.

Signaling Pathways

Histamine H3 Receptor Signaling Pathway

Derivatives of the hexahydropyrrolo[3,4-b]pyrrole scaffold act as antagonists at the histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR). As a presynaptic autoreceptor, H3R activation inhibits the synthesis and release of histamine. As a heteroreceptor, it also modulates the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. H3R antagonists block these inhibitory effects, leading to increased neurotransmitter release, which is the basis for their potential in treating cognitive disorders.

Histamine_H3_Receptor_Signaling cluster_presynaptic Presynaptic Neuron H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Ca2+ influx triggers Release Neurotransmitter Release Vesicle->Release Fusion and note Antagonist binding prevents H3R activation, leading to increased neurotransmitter release. Release->note Histamine Histamine Histamine->H3R Agonist Antagonist Hexahydropyrrolo[3,4-b]pyrrole Derivative (Antagonist) Antagonist->H3R Blocks

Histamine H3 Receptor Signaling
Protein Kinase CK2 Signaling Pathway

Protein kinase CK2 is a serine/threonine kinase that is constitutively active and plays a role in various cellular processes, including cell growth, proliferation, and survival. It is often overexpressed in cancer cells, making it an attractive target for cancer therapy. Pyrrole-based inhibitors can block the ATP-binding site of CK2, thereby inhibiting its kinase activity and downstream signaling.

Protein_Kinase_CK2_Signaling CK2 Protein Kinase CK2 Phosphorylation Phosphorylation CK2->Phosphorylation Substrate Substrate Proteins (e.g., Akt, PTEN) Substrate->Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt pathway) Phosphorylation->Downstream Response Cellular Response (Proliferation, Survival, Anti-apoptosis) Downstream->Response Pyrrole_Inhibitor Pyrrole-based Inhibitor Pyrrole_Inhibitor->CK2 Inhibits

Protein Kinase CK2 Signaling
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. It is a receptor tyrosine kinase that, upon binding to its ligand VEGF, activates several downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival. Pyrrole-containing multi-kinase inhibitors can target the ATP-binding site of VEGFR-2, blocking its activity.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK mTOR mTOR Pathway Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis mTOR->Angiogenesis Pyrrole_Inhibitor Pyrrole-based Inhibitor Pyrrole_Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its utility has been demonstrated in the development of potent histamine H3 receptor antagonists and it serves as a foundational structure for exploring other biological targets. The synthetic tractability and the rigid conformational constraint of this scaffold make it an excellent starting point for the design and synthesis of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a solid foundation for researchers to further explore the potential of this privileged scaffold in drug discovery.

References

Application Notes and Protocols: Tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is a versatile bicyclic diamine building block crucial in the synthesis of various pharmaceutical compounds. Its rigid, pyrrolopyrrole core structure serves as a valuable scaffold for developing novel therapeutics. This document provides detailed application notes and experimental protocols for its use as a pharmaceutical intermediate, focusing on its role in the synthesis of histamine H3 receptor antagonists and the antiviral drug Paritaprevir.

Physicochemical Properties

PropertyValue
CAS Number 370880-09-4[1]
Molecular Formula C₁₁H₂₀N₂O₂[2]
Molecular Weight 212.29 g/mol [2]
Appearance White to off-white powder
Purity ≥97%

Application 1: Synthesis of Histamine H3 Receptor Antagonists

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a key structural motif in a class of potent and selective histamine H3 receptor (H3R) antagonists.[3][4] These compounds are under investigation for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia, due to their ability to modulate the release of several neurotransmitters in the central nervous system.[5]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons to modulate the release of neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Antagonists of the H3 receptor block its constitutive activity and its activation by histamine, leading to an increase in the release of these neurotransmitters, which is believed to be the basis for their therapeutic effects.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Pharmacological Intervention Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Binds AC Adenylate Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibits Histamine_release Histamine Release Ca_channel->Histamine_release Triggers H1R Histamine H1 Receptor Histamine_release->H1R Activates Neurotransmitter_release Neurotransmitter Release (e.g., ACh, DA) H1R->Neurotransmitter_release Stimulates Antagonist H3R Antagonist Antagonist->H3R Blocks

Histamine H3 Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols

The synthesis of histamine H3 receptor antagonists using this compound typically involves a three-step sequence: Boc deprotection, N-alkylation or N-arylation, and subsequent functionalization.

Protocol 1: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free diamine.

  • Materials:

    • This compound

    • 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM (10 mL/g).

    • To the stirred solution, add 4M HCl in 1,4-dioxane (2.5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected diamine.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

ReactantMolar Eq.
This compound1.0
4M HCl in 1,4-dioxane2.5

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the alkylation of the secondary amine of the deprotected hexahydropyrrolo[3,4-b]pyrrole with an appropriate aldehyde.

  • Materials:

    • Hexahydropyrrolo[3,4-b]pyrrole dihydrochloride (from Protocol 1)

    • Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Triethylamine (TEA) (2.2 eq)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Suspend hexahydropyrrolo[3,4-b]pyrrole dihydrochloride (1.0 eq) in DCE (20 mL/g).

    • Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

    • Add the aldehyde (1.1 eq) to the mixture.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ReactantMolar Eq.
Hexahydropyrrolo[3,4-b]pyrrole dihydrochloride1.0
Aldehyde1.1
Sodium triacetoxyborohydride1.5
Triethylamine2.2

Application 2: Synthesis of Paritaprevir (ABT-450)

This compound is a key intermediate in the synthesis of Paritaprevir (formerly ABT-450), a potent NS3/4A protease inhibitor used in combination therapies for the treatment of hepatitis C virus (HCV) infection.[6]

Paritaprevir Mechanism of Action

Paritaprevir is a direct-acting antiviral agent that targets the HCV NS3/4A serine protease.[1] This enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle. By inhibiting NS3/4A protease, Paritaprevir prevents the formation of the viral replication complex, thereby suppressing viral replication.[1]

Paritaprevir_MOA cluster_hcv HCV Replication Cycle cluster_drug Pharmacological Intervention HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage by Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins Produces Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex Forms New_HCV New HCV Virions Mature_Proteins->New_HCV Assemble into Replication_Complex->HCV_RNA Replicates Paritaprevir Paritaprevir Paritaprevir->NS3_4A Inhibits

Mechanism of Action of Paritaprevir.
Experimental Workflow for Paritaprevir Synthesis Intermediate

The synthesis of a key intermediate for Paritaprevir from this compound involves Boc deprotection followed by a coupling reaction.

Paritaprevir_Workflow Start tert-butyl hexahydropyrrolo [3,4-b]pyrrole-1(2H)-carboxylate Deprotection Boc Deprotection (e.g., HCl in Dioxane) Start->Deprotection Intermediate1 Hexahydropyrrolo [3,4-b]pyrrole (Diamine) Deprotection->Intermediate1 Coupling Amide Coupling (with activated carboxylic acid) Intermediate1->Coupling Intermediate2 Paritaprevir Intermediate Coupling->Intermediate2

Synthetic Workflow for a Paritaprevir Intermediate.

Protocol 3: Amide Coupling

This protocol describes the coupling of the deprotected diamine with an activated carboxylic acid, a key step in the synthesis of the Paritaprevir macrocyclic precursor.

  • Materials:

    • Hexahydropyrrolo[3,4-b]pyrrole (from Protocol 1)

    • Activated carboxylic acid derivative (e.g., acyl chloride or activated ester) (1.0 eq)

    • Aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

    • Base (e.g., Triethylamine or Diisopropylethylamine) (2.2 eq)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • Dissolve hexahydropyrrolo[3,4-b]pyrrole (1.0 eq) and the base (2.2 eq) in the aprotic solvent under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the activated carboxylic acid derivative (1.0 eq) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and extract the aqueous layer with the organic solvent (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

ReactantMolar Eq.
Hexahydropyrrolo[3,4-b]pyrrole1.0
Activated carboxylic acid1.0
Base2.2

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to utilize this building block in the discovery and development of new therapeutics targeting a range of diseases. Careful optimization of reaction conditions may be necessary depending on the specific substrates and desired final products.

References

Application of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate in the Synthesis of Potent Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate as a key building block in the synthesis of a novel class of potent and selective histamine H3 receptor (H3R) antagonists. The focus is on the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole series, which has demonstrated high affinity for the human H3 receptor and favorable pharmacokinetic profiles.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1] As such, H3R antagonists are promising therapeutic agents for a range of neurological disorders, including cognitive impairment, narcolepsy, and attention deficit hyperactivity disorder (ADHD).

The bicyclic scaffold of this compound provides a rigid and stereochemically defined core for the design of novel H3R antagonists. This application note details the synthetic route from this starting material to a series of potent antagonists and presents their pharmacological data.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of H3R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The βγ subunit of the G protein can also directly modulate ion channels, leading to a reduction in neurotransmitter release. H3R antagonists block the constitutive activity of the receptor and inhibit histamine-induced signaling, thereby increasing the release of histamine and other neurotransmitters.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H3R Activates Antagonist H3R Antagonist (e.g., octahydropyrrolo [3,4-b]pyrrole derivatives) Antagonist->H3R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_Release_Inhibition Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release_Inhibition Leads to Synthetic_Workflow Start tert-Butyl (3aR,6aR)-hexahydropyrrolo [3,4-b]pyrrole-1(2H)-carboxylate Step1 Boc Deprotection Start->Step1 Intermediate1 (3aR,6aS)-Octahydropyrrolo [3,4-b]pyrrole Step1->Intermediate1 Step2 N-Arylation or N-Alkylation (at position 1) Intermediate1->Step2 Intermediate2 1-Aryl/Alkyl-(3aR,6aS)-octahydropyrrolo [3,4-b]pyrrole Step2->Intermediate2 Step3 N-Alkylation (at position 5) Intermediate2->Step3 Final_Product (3aR,6aR)-5-Alkyl-1-aryl-octahydropyrrolo [3,4-b]pyrrole (Target Antagonist) Step3->Final_Product

References

Application Notes and Protocols for Boc Protection of Hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydropyrrolo[3,4-b]pyrrole, also known as octahydropyrrolo[3,4-b]pyrrole, is a bicyclic diamine scaffold of significant interest in medicinal chemistry. Its rigid structure and the presence of two secondary amine groups make it a valuable building block for the synthesis of a wide range of biologically active molecules.[1] Derivatives of this scaffold have been investigated as antagonists for the histamine H3 receptor, which are potential therapeutics for neurological and psychiatric disorders such as cognitive impairment and attention-deficit hyperactivity disorder (ADHD).[2]

In the synthesis of complex molecules incorporating the hexahydropyrrolo[3,4-b]pyrrole core, selective protection of one of the amine functionalities is often a crucial step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[3] This document provides detailed protocols for the mono-N-Boc protection of hexahydropyrrolo[3,4-b]pyrrole, a key step in the synthesis of many derivatives.

Data Presentation

Table 1: Reagents for Mono-N-Boc Protection of Hexahydropyrrolo[3,4-b]pyrrole

ReagentMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio (Equivalents)
Hexahydropyrrolo[3,4-b]pyrroleC₆H₁₂N₂112.17Starting Material1.0
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25Protecting Agent1.1
Triethylamine (TEA)C₆H₁₅N101.19Base2.2
Dichloromethane (DCM)CH₂Cl₂84.93Solvent10 volumes

Table 2: Reaction Conditions and Work-up for Mono-N-Boc Protection

ParameterCondition
Reaction
Temperature0 °C to Room Temperature
Duration12-18 hours
AtmosphereAir
Work-up
QuenchingSaturated aqueous sodium bicarbonate solution
ExtractionDichloromethane
WashingBrine
DryingAnhydrous sodium sulfate
PurificationConcentration under reduced pressure

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Hexahydropyrrolo[3,4-b]pyrrole[2]

This protocol describes the synthesis of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate.

Materials:

  • Hexahydropyrrolo[3,4-b]pyrrole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of hexahydropyrrolo[3,4-b]pyrrole (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM (2 volumes).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected product.

Mandatory Visualization

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve Hexahydropyrrolo[3,4-b]pyrrole and Triethylamine in DCM cool Cool to 0 °C start->cool add_boc Add (Boc)₂O solution cool->add_boc warm_stir Warm to RT and stir for 12-18h add_boc->warm_stir wash_bicarb Wash with sat. NaHCO₃ warm_stir->wash_bicarb Reaction Complete wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate product Mono-Boc-protected Product concentrate->product

Caption: Experimental workflow for the mono-N-Boc protection of hexahydropyrrolo[3,4-b]pyrrole.

Signaling_Pathway cluster_reactants Reactants cluster_conditions Conditions diamine Hexahydropyrrolo[3,4-b]pyrrole product Mono-Boc-protected Hexahydropyrrolo[3,4-b]pyrrole diamine->product boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) boc_anhydride->product base Triethylamine (Base) base->product solvent DCM (Solvent) solvent->product

Caption: Reaction scheme for the Boc protection of hexahydropyrrolo[3,4-b]pyrrole.

References

Application Notes and Protocols: Deprotection of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a privileged bicyclic diamine structure that serves as a core component in a variety of biologically active molecules, including antiviral agents and inhibitors of key enzymes in drug discovery. Its rigid conformation and stereochemical complexity make it an attractive building block for creating novel therapeutics. In multi-step synthetic routes, the secondary amines of this scaffold are often protected, with the tert-butyloxycarbonyl (Boc) group being a common choice due to its stability and orthogonal nature to many reaction conditions.

The efficient and clean removal of the Boc protecting group from intermediates like tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is a critical step in the synthesis of the final active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the deprotection of this key intermediate, focusing on common acidic methodologies.

Deprotection Strategies Overview

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent system can be tailored to the specific substrate and the presence of other functional groups. The most common and effective methods for the deprotection of this compound involve the use of trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent.

Deprotection_Strategies This compound This compound Deprotection Methods Deprotection Methods This compound->Deprotection Methods Acidic Conditions Acidic Conditions Deprotection Methods->Acidic Conditions TFA-mediated TFA-mediated Acidic Conditions->TFA-mediated HCl-mediated HCl-mediated Acidic Conditions->HCl-mediated Deprotected hexahydropyrrolo[3,4-b]pyrrole Deprotected hexahydropyrrolo[3,4-b]pyrrole TFA-mediated->Deprotected hexahydropyrrolo[3,4-b]pyrrole HCl-mediated->Deprotected hexahydropyrrolo[3,4-b]pyrrole

Caption: Overview of acidic deprotection strategies.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the deprotection of this compound using trifluoroacetic acid and hydrogen chloride. These conditions are generally applicable and can be optimized for specific synthetic needs.

ReagentSolventTemperature (°C)TimeYield (%)PurityReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 2 h>95%HighGeneral Protocol
4M HCl in DioxaneDioxaneRoom Temperature0.5 - 1 h>95%High[1][2][3][4]

Note: Yields and reaction times are typical and may vary depending on the specific stereoisomer and the scale of the reaction. Purity is generally high after a standard aqueous workup to remove the acid and byproducts.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly effective method for Boc deprotection. The reaction is typically clean and proceeds to completion within a short timeframe at room temperature.[5]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add trifluoroacetic acid (TFA) in a 1:1 to 1:4 ratio of DCM to TFA by volume.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected hexahydropyrrolo[3,4-b]pyrrole.

TFA_Deprotection_Workflow cluster_0 Reaction cluster_1 Workup Dissolve Substrate Dissolve Substrate Add TFA/DCM Add TFA/DCM Dissolve Substrate->Add TFA/DCM Stir at RT Stir at RT Add TFA/DCM->Stir at RT Monitor Progress Monitor Progress Stir at RT->Monitor Progress Concentrate Concentrate Monitor Progress->Concentrate Neutralize (NaHCO3) Neutralize (NaHCO3) Concentrate->Neutralize (NaHCO3) Wash (Brine) Wash (Brine) Neutralize (NaHCO3)->Wash (Brine) Dry & Concentrate Dry & Concentrate Wash (Brine)->Dry & Concentrate Product Product Dry & Concentrate->Product

Caption: Workflow for TFA-mediated deprotection.

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is another robust and rapid procedure for Boc deprotection.[1][2][3][4] The use of a commercially available solution of HCl in dioxane simplifies the process. The product is typically isolated as the hydrochloride salt, which can be advantageous for purification and storage.

Materials:

  • This compound

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Centrifuge or filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in a minimal amount of a suitable solvent like methanol or dichloromethane, or use it directly if it is an oil.

  • Add an excess of a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the mixture at room temperature. The reaction is usually rapid, often complete within 30 minutes to an hour. Monitor by TLC or LC-MS.

  • Upon completion, the deprotected product will often precipitate as the dihydrochloride salt.

  • The precipitation can be further induced by the addition of anhydrous diethyl ether.

  • Collect the solid product by filtration or centrifugation, wash with anhydrous diethyl ether, and dry under vacuum to yield the hexahydropyrrolo[3,4-b]pyrrole dihydrochloride salt.

Application in Medicinal Chemistry: Synthesis of GSK2879552 Precursor

The deprotected hexahydropyrrolo[3,4-b]pyrrole is a key building block in the synthesis of various drug candidates. For instance, it is a crucial intermediate in the synthesis of GSK2879552, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), which has been investigated for the treatment of cancer.

GSK2879552_Synthesis_Workflow Boc-protected hexahydropyrrolo[3,4-b]pyrrole Boc-protected hexahydropyrrolo[3,4-b]pyrrole Deprotection Deprotection Boc-protected hexahydropyrrolo[3,4-b]pyrrole->Deprotection Deprotected diamine Deprotected diamine Deprotection->Deprotected diamine Coupling with functionalized aromatic aldehyde Coupling with functionalized aromatic aldehyde Deprotected diamine->Coupling with functionalized aromatic aldehyde GSK2879552 Precursor GSK2879552 Precursor Coupling with functionalized aromatic aldehyde->GSK2879552 Precursor

Caption: Synthetic workflow to a GSK2879552 precursor.

Conclusion

The deprotection of this compound is a straightforward yet critical transformation in the synthesis of complex molecules for drug discovery and development. Both TFA in DCM and HCl in dioxane provide efficient and high-yielding methods for the removal of the Boc protecting group. The choice between these protocols will depend on the specific requirements of the synthetic route, including the presence of other acid-labile functional groups and the desired form of the final product (free base vs. hydrochloride salt). The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this important building block in their synthetic endeavors.

References

Chiral Synthesis of (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The hexahydropyrrolo[3,4-b]pyrrole core is a privileged scaffold in medicinal chemistry due to its conformational rigidity and the stereochemical complexity arising from its multiple chiral centers. The specific enantiomer, (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, with its cis-fused ring system, provides a unique spatial arrangement of nitrogen atoms, which is critical for specific molecular interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of one of the nitrogen atoms, enabling its use in multi-step synthetic sequences.

General Chiral Synthesis Strategy

While a specific, detailed experimental protocol for the chiral synthesis of (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is not available in the cited literature, a plausible and commonly employed strategy for the synthesis of such chiral pyrrolidine derivatives involves the use of a chiral starting material, such as L-proline or D-proline, to establish the desired stereochemistry early in the synthetic route. A generalized, hypothetical pathway is outlined below.

This strategy would typically involve the following key transformations:

  • Starting Material Selection: A readily available and enantiomerically pure starting material, such as a derivative of proline, would be chosen to set the initial stereocenter.

  • Ring Formation: A series of reactions to build the second five-membered ring onto the initial pyrrolidine ring. This could involve cyclization reactions, such as intramolecular nucleophilic substitution or ring-closing metathesis.

  • Stereochemical Control: Diastereoselective reactions would be employed to control the formation of the new stereocenters relative to the existing one, ensuring the desired (3aR,6aR) configuration. This might involve the use of chiral auxiliaries or stereoselective reducing or alkylating agents.

  • Functional Group Manipulation and Protection: Introduction and manipulation of functional groups, including the protection of the secondary amine as a tert-butyl carbamate (Boc group), are crucial for directing the reactivity in subsequent steps and for the final product's stability and utility.

A visual representation of a generalized synthetic workflow is provided below.

G start Chiral Starting Material (e.g., Proline derivative) step1 Functional Group Manipulation start->step1 step2 Key Intermediate Formation step1->step2 step3 Diastereoselective Cyclization step2->step3 step4 Boc Protection step3->step4 product (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole- 1(2H)-carboxylate step4->product G cluster_synthesis Synthesis cluster_application Application A (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole- 1(2H)-carboxylate B Further Synthetic Modifications A->B C Histamine H3 Receptor Antagonist B->C Leads to D Therapeutic Target in Neurological Disorders C->D

References

Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, a key intermediate in the development of various pharmaceutical agents. The protocols outlined below are designed to be robust and scalable, addressing the needs of process chemistry and drug development.

Introduction

This compound is a valuable bicyclic diamine building block. Its rigid structure and chiral centers make it a sought-after component in the synthesis of complex molecules with specific biological activities. The scale-up synthesis of this intermediate is crucial for advancing drug candidates from discovery to clinical trials and commercial production. This protocol focuses on a plausible and scalable synthetic route, emphasizing process safety, efficiency, and product quality.

Synthetic Strategy

The proposed synthetic route involves a multi-step process, beginning with readily available starting materials. The key steps include the formation of the pyrrolo[3,4-b]pyrrole core, followed by a selective N-Boc protection.

Synthesis_Pathway A 1-Benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione C Hexahydropyrrolo[3,4-b]pyrrole-2,5-dione intermediate A->C Domino Reaction B Ethyl 3-aminobut-2-enoate B->C D Hexahydropyrrolo[3,4-b]pyrrole C->D Reduction E This compound D->E N-Boc Protection

Figure 1: Proposed synthetic pathway for this compound.

Data Presentation

The following tables summarize the expected quantitative data for each key step of the synthesis. These values are targets for a successful scale-up campaign and may require optimization based on specific laboratory or plant conditions.

Table 1: Key Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Domino Reaction1-Benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione, Ethyl 3-aminobut-2-enoateMethanol65675-85
2ReductionLithium aluminum hydrideTetrahydrofuran661280-90
3N-Boc ProtectionDi-tert-butyl dicarbonateDichloromethane25490-98

Table 2: Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity (by HPLC)
Hexahydropyrrolo[3,4-b]pyrrole-2,5-dione intermediateC13H14N2O2230.26Off-white to pale yellow solid>95%
Hexahydropyrrolo[3,4-b]pyrroleC6H12N2112.17Colorless to pale yellow oil>97%
This compoundC11H20N2O2212.29White to off-white solid>99%

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-5,6-dimethyl-3a,4,6,6a-tetrahydropyrrolo[3,4-b]pyrrole-2,5-dione (Intermediate C)

This step involves a domino reaction to construct the core bicyclic structure.

Step1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge Reactor with Methanol B Add 1-Benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione A->B C Add Ethyl 3-aminobut-2-enoate B->C D Heat to Reflux (65°C) C->D E Stir for 6 hours D->E F Monitor by TLC/HPLC E->F G Cool to Room Temperature F->G H Filter the Precipitate G->H I Wash with Cold Methanol H->I J Dry under Vacuum I->J

Figure 2: Workflow for the synthesis of the dione intermediate.

Materials:

  • 1-Benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione (1.0 eq)

  • Ethyl 3-aminobut-2-enoate (1.1 eq)

  • Methanol (10 vol)

Procedure:

  • Charge a suitable reactor with methanol.

  • Add 1-benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione to the reactor.

  • Slowly add ethyl 3-aminobut-2-enoate to the suspension.

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash the solid with cold methanol.

  • Dry the product under vacuum at 50°C to a constant weight.

Step 2: Synthesis of Octahydropyrrolo[3,4-b]pyrrole (Intermediate D)

This step involves the reduction of the dione intermediate to the saturated bicyclic diamine.

Materials:

  • 1-Benzyl-5,6-dimethyl-3a,4,6,6a-tetrahydropyrrolo[3,4-b]pyrrole-2,5-dione (1.0 eq)

  • Lithium aluminum hydride (LAH) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous (20 vol)

  • Sodium sulfate, anhydrous

Procedure:

  • To a dry reactor under an inert atmosphere (nitrogen or argon), add anhydrous THF.

  • Carefully and portion-wise, add lithium aluminum hydride to the THF with stirring.

  • Cool the LAH suspension to 0°C in an ice bath.

  • Slowly add a solution of the dione intermediate in anhydrous THF to the LAH suspension, maintaining the temperature below 10°C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (approximately 66°C) for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to 0°C and cautiously quench the excess LAH by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude octahydropyrrolo[3,4-b]pyrrole as an oil. This intermediate is often used directly in the next step without further purification.

Step 3: Synthesis of this compound (Final Product E)

This final step is the selective N-Boc protection of the diamine.

Step3_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Diamine in Dichloromethane B Cool to 0°C A->B C Slowly Add Di-tert-butyl dicarbonate Solution B->C D Warm to Room Temperature C->D E Stir for 4 hours D->E F Monitor by TLC/HPLC E->F G Wash with Water and Brine F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate under Reduced Pressure H->I J Recrystallize from Heptane/Ethyl Acetate I->J

Figure 3: Workflow for the N-Boc protection step.

Materials:

  • Octahydropyrrolo[3,4-b]pyrrole (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc-anhydride) (1.05 eq)

  • Dichloromethane (DCM) (15 vol)

  • Triethylamine (1.2 eq)

  • Water

  • Brine

Procedure:

  • Dissolve the crude octahydropyrrolo[3,4-b]pyrrole in dichloromethane in a reactor.

  • Add triethylamine to the solution.

  • Cool the mixture to 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Upon completion, wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as heptane/ethyl acetate, to yield the final product as a white solid.

Safety and Handling

  • Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. It reacts violently with water. Handle with extreme caution under an inert atmosphere and use appropriate personal protective equipment (PPE), including a face shield, flame-retardant lab coat, and heavy-duty gloves. The quenching procedure must be performed slowly and with adequate cooling.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.

  • All solvents are flammable and should be used in areas free from ignition sources.

  • Conduct a thorough process safety review before implementing these protocols on a large scale.

Conclusion

The provided protocols offer a robust and scalable pathway for the synthesis of this compound. Careful optimization of reaction conditions and adherence to safety protocols are essential for a successful scale-up campaign. This key intermediate will continue to play a vital role in the development of new and innovative pharmaceutical agents.

Application Note and Protocol for the Purification of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the purification of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, a key intermediate in pharmaceutical synthesis, using column chromatography. The tert-butoxycarbonyl (Boc) protecting group is common in organic synthesis, and its presence on this bicyclic amine necessitates a carefully optimized purification strategy to isolate the desired product from reaction impurities. This protocol outlines the use of silica gel column chromatography, a widely accepted technique for the purification of N-Boc protected amines. The provided parameters are a starting point and may require optimization based on the specific impurity profile of the crude material.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate stain or other suitable TLC stain

Equipment
  • Glass chromatography column

  • Rotary evaporator

  • Fraction collector (optional)

  • Beakers, flasks, and other standard laboratory glassware

  • TLC developing chamber

  • UV lamp for TLC visualization

Experimental Protocol

Preparation of the Stationary Phase

A slurry of silica gel is prepared in the initial, least polar mobile phase (e.g., 100% Dichloromethane or a mixture of Ethyl Acetate and Hexane). For every 1 gram of crude product, approximately 30-50 grams of silica gel is recommended. The slurry is then carefully poured into a vertically secured glass chromatography column. Gentle air pressure can be applied to pack the column evenly. A thin layer of sand is added to the top of the silica gel bed to prevent disturbance during solvent addition.

Sample Preparation and Loading

The crude this compound is dissolved in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. This solution is then carefully loaded onto the top of the silica gel bed. Alternatively, for samples with low solubility in the mobile phase, a "dry loading" technique can be employed.

Elution and Fraction Collection

The purification is initiated by eluting the column with the mobile phase. A common starting point for Boc-protected amines is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The polarity of the mobile phase is gradually increased to facilitate the elution of the target compound. Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).

Monitoring the Purification

The progress of the separation is monitored by TLC. A suitable mobile phase for TLC analysis is typically a mixture of dichloromethane and methanol (e.g., 95:5) or ethyl acetate and hexanes (e.g., 1:1). For visualization, a potassium permanganate stain is effective. Fractions containing the pure product are identified by comparing their TLC spots to that of a reference standard, if available.

Product Isolation

Fractions containing the purified product are combined, and the solvent is removed using a rotary evaporator to yield the purified this compound.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the purification process.

Table 1: Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Option A Gradient of 0-10% Methanol in Dichloromethane
Mobile Phase Option B Gradient of 10-50% Ethyl Acetate in Hexane
Mobile Phase Modifier ~0.1-1% Triethylamine (optional, to improve peak shape)
Elution Mode Gradient
Monitoring TLC with potassium permanganate stain
Target Rf Value 0.2 - 0.4 in the optimized TLC solvent system

Table 2: Expected Results

ParameterExpected Outcome
Yield > 85% (dependent on crude purity)
Purity > 95% (as determined by NMR or LC-MS)
Appearance White to off-white solid or oil

Visualization of the Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation Crude_Sample Crude Product Sample_Loading Sample Loading Crude_Sample->Sample_Loading Dissolve in minimal solvent Slurry_Prep Silica Gel Slurry Preparation Column_Packing Column Packing Slurry_Prep->Column_Packing Column_Packing->Sample_Loading Elution Elution with Gradient Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Monitoring Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify pure fractions Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

Caption: Experimental workflow for the column chromatography purification.

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this valuable bicyclic diamine intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge lies in achieving selective mono-Boc protection of the hexahydropyrrolo[3,4-b]pyrrole core. The presence of two secondary amine groups of similar reactivity often leads to a mixture of the desired mono-protected product, the di-protected side product, and unreacted starting material. Controlling the stoichiometry of the Boc-anhydride and the reaction conditions is crucial for maximizing the yield of the mono-Boc derivative.

Q2: What are the most common side products observed in this synthesis?

A2: The most prevalent side product is the di-Boc-protected hexahydropyrrolo[3,4-b]pyrrole, where both nitrogen atoms are protected with a tert-butoxycarbonyl group. Other potential impurities can arise from incomplete cyclization reactions during the formation of the bicyclic core or from side reactions of the starting materials.

Q3: How can I minimize the formation of the di-Boc-protected side product?

A3: To favor mono-protection, it is recommended to use the diamine starting material in a slight excess relative to the di-tert-butyl dicarbonate ((Boc)₂O). Slowly adding the (Boc)₂O solution to a solution of the diamine can also help improve selectivity. Some methods achieve high selectivity with a 1:1 molar ratio, but careful control of reaction temperature and time is essential.

Q4: What purification techniques are most effective for isolating the desired product?

A4: Due to the potential for similar polarities between the mono-Boc, di-Boc, and unreacted diamine, purification can be challenging. Column chromatography on silica gel is the most common method for separation. A carefully selected eluent system, often a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes), is required to achieve good separation.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Di-tert-butyl dicarbonate can be an irritant, and many of the solvents used are flammable and volatile. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired mono-Boc product Formation of a significant amount of di-Boc-protected side product. - Carefully control the stoichiometry by using a slight excess of the diamine starting material.- Add the di-tert-butyl dicarbonate solution slowly to the reaction mixture.- Consider running the reaction at a lower temperature to improve selectivity.
Incomplete reaction. - Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS.- Confirm the quality and reactivity of the di-tert-butyl dicarbonate.
Difficulty in separating the desired product from impurities by column chromatography Similar polarity of the desired product and the di-Boc side product. - Use a long chromatography column to improve separation resolution.- Employ a shallow gradient elution, starting with a low polarity eluent and gradually increasing the polarity.- Consider using a different stationary phase for chromatography if silica gel is not effective.
Presence of unreacted starting diamine. - The unreacted diamine is typically more polar and can be removed by an initial wash with a dilute aqueous acid solution during the work-up, provided the Boc-protected product is stable to these conditions.
Inconsistent reaction outcomes Variability in the quality of starting materials or reagents. - Use high-purity starting materials and anhydrous solvents.- Ensure the di-tert-butyl dicarbonate has not decomposed.
Fluctuations in reaction temperature. - Use a temperature-controlled reaction setup (e.g., an ice bath or an oil bath) to maintain a consistent temperature throughout the reaction.

Experimental Protocol: Synthesis of tert-Butyl (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.

Materials:

  • (3aR,6aR)-Octahydropyrrolo[3,4-b]pyrrole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., a gradient of methanol in dichloromethane)

Procedure:

  • Dissolution of the Diamine: In a round-bottom flask, dissolve (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Stir the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred diamine solution at 0 °C over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to isolate the desired tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the synthetic pathway for the mono-Boc protection of the hexahydropyrrolo[3,4-b]pyrrole core and highlights the formation of the common di-Boc protected side product.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Diamine Hexahydropyrrolo[3,4-b]pyrrole Reaction Reaction Diamine->Reaction Et₃N, CH₂Cl₂ Boc2O (Boc)₂O Boc2O->Reaction MonoBoc tert-Butyl hexahydropyrrolo[3,4-b]pyrrole- 1(2H)-carboxylate (Desired Product) DiBoc Di-Boc-protected hexahydropyrrolo[3,4-b]pyrrole (Side Product) Reaction->MonoBoc 1 eq. (Boc)₂O Reaction->DiBoc >1 eq. (Boc)₂O or non-selective reaction

Technical Support Center: Paal-Knorr Synthesis of Bicyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Paal-Knorr synthesis of bicyclic amines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for this powerful synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the Paal-Knorr reaction and why is it used for bicyclic amine synthesis?

The Paal-Knorr synthesis is a fundamental reaction in organic chemistry used to construct five-membered heterocyclic rings like pyrroles, furans, and thiophenes.[1][2] For the synthesis of bicyclic amines, it involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a substituted pyrrole ring, which can be part of a larger bicyclic framework.[3][4] Its widespread use is due to its reliability, operational simplicity, and the general availability of the necessary starting materials.[5]

Q2: What are the typical starting materials for synthesizing a bicyclic pyrrole system?

The synthesis requires a 1,4-dicarbonyl compound (like a 1,4-diketone) and a primary amine or ammonia.[6] For a bicyclic system, these functional groups would be tethered within a larger cyclic or acyclic precursor, designed to form the desired bridged or fused ring system upon cyclization.

Q3: What catalysts are most effective for this reaction?

Both Brønsted and Lewis acids can catalyze the reaction.[6] Weakly acidic conditions are often ideal; for instance, acetic acid is commonly used to accelerate the reaction.[4] Stronger acids can also be used, but conditions with a pH below 3 may promote the formation of furan byproducts.[4][7] Modern methods have also employed milder Lewis acids like Sc(OTf)₃, solid-supported catalysts like silica sulfuric acid, or even iodine under solvent-free conditions for improved efficiency and milder reaction conditions.[3][6][7]

Q4: Can this reaction be performed under "green" or milder conditions?

Yes, significant advancements have been made to render the Paal-Knorr synthesis more environmentally friendly.[5] These include using water as a solvent, employing reusable solid acid catalysts, performing the reaction under solvent-free conditions, and utilizing microwave irradiation to dramatically reduce reaction times and energy consumption.[2][3][8] Ionic liquids have also been used as recyclable solvents that can facilitate the reaction at room temperature without an added catalyst.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of bicyclic amines via the Paal-Knorr reaction.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired bicyclic amine. What are the potential causes and solutions?

Low conversion is a common issue that can be traced back to several factors related to reactants or reaction conditions.

Possible Causes & Solutions:

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic, and sterically hindered dicarbonyls or amines can slow the reaction.[7][9][10]

    • Solution: Increase the reaction temperature, extend the reaction time, or switch to a more potent catalytic system. Microwave-assisted heating can often overcome activation barriers for sluggish reactants.[1]

  • Suboptimal Catalyst Choice or Concentration: The type and amount of acid catalyst are critical.[9]

    • Solution: If using a Brønsted acid like acetic acid, ensure the pH is not too low (pH < 3) to avoid side reactions.[4] Consider screening alternative catalysts such as Lewis acids (e.g., Bi(NO₃)₃) or heterogeneous solid acids, which can be more efficient and easier to handle.[3][6]

  • Inappropriate Temperature: Traditional Paal-Knorr reactions often required prolonged heating, which can degrade sensitive molecules.[3]

    • Solution: If the reaction is slow at room temperature, incrementally increase the heat. For heat-sensitive substrates, microwave-assisted synthesis is a superior alternative, offering rapid heating to a target temperature for short durations.[10][11]

  • Incorrect Solvent: The choice of solvent can significantly impact reaction efficiency.[6]

    • Solution: While alcohols like ethanol are common, consider solvent-free conditions, which have been shown to be highly effective and can simplify purification.[3][8]

Problem 2: Formation of Significant Byproducts

Q: My reaction mixture contains a major byproduct that is complicating purification. What is this byproduct and how can I prevent its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[7]

Cause & Prevention:

  • Furan Formation: This occurs via the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before it can react with the amine.[1][9] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[4][12]

    • Prevention:

      • Control Acidity: Use a weak acid like acetic acid or ensure the pH of the reaction medium is above 3.[4]

      • Use Amine Salts: Employing the amine as its hydrochloride salt can sometimes buffer the reaction and suppress furan formation.

      • Neutral Conditions: In many cases, the reaction can proceed without any acid catalyst, especially with more reactive amines.

Problem 3: Product is a Dark, Tarry Mixture

Q: After the reaction, I am left with a dark, intractable tar instead of a clean crude product. What causes this and how can I avoid it?

The formation of a dark, tarry substance typically indicates polymerization of the starting materials or the pyrrole product itself.[7]

Cause & Prevention:

  • Excessively Harsh Conditions: High temperatures or the use of strong, concentrated acids can promote polymerization and degradation pathways.[7][10]

    • Prevention:

      • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Use a Milder Catalyst: Switch from a strong acid (like H₂SO₄) to a milder one (like acetic acid) or a Lewis acid.[7]

      • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-exposure of the product to harsh conditions.

Data Presentation: Catalyst and Condition Optimization

The choice of catalyst and reaction conditions dramatically affects the outcome of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole, a representative example.

CatalystSolventTemperature (°C)TimeYield (%)
NoneNone80120 min55
Acetic AcidEthanolReflux30 min92
Iodine (I₂)None605 min98
SaccharinNone8025 min94
Silica Sulfuric AcidNoneRoom Temp5 min98
[BMIm]BF₄ (Ionic Liquid)[BMIm]BF₄Room Temp90 min91

Data compiled from representative studies and are intended for comparative purposes.[3][6]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of a Substituted Pyrrole

This protocol is suitable for rapid optimization and synthesis, especially with less reactive starting materials.[10]

Materials:

  • 1,4-Diketone (1.0 eq)

  • Primary Amine (1.2 - 3.0 eq)

  • Glacial Acetic Acid (catalytic, e.g., 0.1 eq)

  • Ethanol

  • Microwave vial (0.5-2 mL)

Procedure:

  • To a microwave vial, add the 1,4-diketone, ethanol, glacial acetic acid, and the primary amine.[10]

  • Seal the vial securely and place it in the microwave reactor.[10]

  • Irradiate the mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 5-20 minutes). The reactor will apply power to rapidly reach and then maintain the target temperature.[10]

  • Monitor the reaction's progress by TLC or LC-MS.[5]

  • Once complete, allow the vial to cool to room temperature.[5]

  • Partition the reaction mixture between water and a suitable organic solvent (e.g., ethyl acetate).[5]

  • Extract the aqueous layer multiple times with the organic solvent.[5]

  • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography or recrystallization.[5]

Protocol 2: Solvent-Free Synthesis using Iodine Catalyst

This protocol is environmentally friendly and highly efficient.[7]

Materials:

  • 1,4-Diketone (1.0 eq)

  • Primary Amine (1.0-1.2 eq)

  • Iodine (I₂) (catalytic, e.g., 10 mol%)

Procedure:

  • In a round-bottom flask, combine the 1,4-diketone, the primary amine, and a catalytic amount of iodine.[7]

  • Stir the mixture at a moderate temperature (e.g., 60 °C).[7]

  • Monitor the reaction by TLC. The reaction is often complete within 5-15 minutes.[7]

  • Upon completion, dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a sodium thiosulfate solution to remove iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the residue as required.

Visualized Workflows and Logic

G cluster_start 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_end 4. Analysis A Select 1,4-Dicarbonyl Precursor C Combine Reactants with Solvent & Catalyst A->C B Select Primary Amine (or Ammonia) B->C D Heat Reaction (Conventional or Microwave) C->D E Monitor Progress (TLC / LC-MS) D->E F Quench Reaction & Perform Extraction E->F G Dry & Concentrate Organic Phase F->G H Purify Product (Chromatography / Recrystallization) G->H I Characterize Final Bicyclic Amine Product H->I G Start Problem: Low or No Yield CheckReactants Are starting materials sterically hindered or electron-deficient? Start->CheckReactants CheckConditions Are reaction conditions (temp, catalyst) optimal? CheckReactants->CheckConditions No Sol_Reactants Solution: - Increase Temperature - Use Microwave - Use Stronger Catalyst CheckReactants->Sol_Reactants Yes CheckSideRxn Is furan byproduct observed (TLC/MS)? CheckConditions->CheckSideRxn No Sol_Conditions Solution: - Screen Catalysts (e.g., Lewis Acids) - Optimize Temperature CheckConditions->Sol_Conditions Yes Sol_SideRxn Solution: - Reduce Acidity (pH > 3) - Use Weaker Acid - Run Under Neutral Conditions CheckSideRxn->Sol_SideRxn Yes End Yield Improved CheckSideRxn->End No Sol_Reactants->End Sol_Conditions->End Sol_SideRxn->End

References

Technical Support Center: Optimization of Boc Protection for Hindered Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of tert-butyloxycarbonyl (Boc) protection of sterically hindered secondary amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the Boc protection of hindered secondary amines, offering potential causes and solutions.

Q1: My Boc protection reaction is showing low to no conversion for my hindered secondary amine. What are the primary reasons for this?

Several factors can contribute to an incomplete or failed Boc protection reaction with sterically hindered secondary amines:

  • Low Nucleophilicity: Steric bulk around the nitrogen atom significantly reduces its nucleophilicity, making the attack on the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O) slow.[1]

  • Steric Hindrance: The bulky nature of the amine can physically impede the approach of the (Boc)₂O reagent.

  • Inadequate Reagent Reactivity: Standard Boc protection conditions may not be sufficiently forcing for challenging substrates.

  • Poor Solubility: The amine starting material may not be fully soluble in the chosen reaction solvent, leading to a heterogeneous reaction mixture and poor conversion.[2]

Q2: I am observing a slow reaction rate. How can I accelerate the Boc protection of my hindered amine?

To increase the reaction rate, consider the following strategies:

  • Inclusion of a Nucleophilic Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with (Boc)₂O to form a more reactive intermediate, which is then more readily attacked by the hindered amine.[3][4]

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously as it can also promote side reactions.[5]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture.

Q3: What are some common side reactions to be aware of when forcing the reaction conditions?

When employing more aggressive conditions, the following side reactions may occur:

  • Di-Boc Protection of Primary Amines (if present): If your starting material also contains a primary amine, it can be doubly protected to form an R-N(Boc)₂ species, especially when using a catalyst like DMAP.[6]

  • Urea Formation: At higher temperatures, an isocyanate intermediate can form, which may react with another amine molecule to yield a urea derivative.[6]

  • O-Boc Protection: If your substrate contains hydroxyl groups, they can also be protected. To favor N-protection, avoid strong bases that can deprotonate the alcohol.[6]

Q4: Are there alternative reagents to (Boc)₂O that are more effective for hindered amines?

While (Boc)₂O is the most common reagent, other Boc-donating reagents with higher reactivity can be considered in challenging cases. However, these are often more specialized and may require specific conditions. For most applications, optimizing the reaction conditions with (Boc)₂O is the preferred approach.

Q5: My starting material is an amine salt. What adjustments do I need to make to the protocol?

If your amine is in the form of a salt (e.g., hydrochloride), it must be neutralized to the free amine before the protection reaction can proceed. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete Boc protection of hindered secondary amines.

Boc_Protection_Troubleshooting Troubleshooting Workflow for Boc Protection of Hindered Secondary Amines start Start: Low/No Conversion check_nucleophilicity Is the amine highly hindered or electron-deficient? start->check_nucleophilicity add_dmap Add catalytic DMAP (0.1-0.2 eq) check_nucleophilicity->add_dmap Yes check_solubility Is the starting material fully dissolved? check_nucleophilicity->check_solubility No increase_temp Increase reaction temperature (e.g., 40-60 °C) add_dmap->increase_temp monitor_reaction Monitor reaction by TLC/LC-MS increase_temp->monitor_reaction change_solvent Change to a more suitable solvent (e.g., THF, Dioxane, Acetonitrile) check_solubility->change_solvent No check_base Is the amine a salt? check_solubility->check_base Yes change_solvent->monitor_reaction add_base Add a non-nucleophilic base (e.g., TEA, DIPEA) check_base->add_base Yes check_base->monitor_reaction No add_base->monitor_reaction success Success: Product Formed monitor_reaction->success Reaction Complete failure Still No Reaction: Consider alternative protecting group or synthetic route monitor_reaction->failure No Progress

Caption: A step-by-step guide to troubleshooting common issues in the Boc protection of hindered secondary amines.

Data Presentation

The choice of reaction conditions can significantly impact the yield of the Boc-protected hindered secondary amine. The following table summarizes typical conditions and reported yields for the Boc protection of various secondary amines.

Amine Substrate(Boc)₂O (eq.)Base (eq.)Catalyst (eq.)SolventTemp. (°C)Time (h)Yield (%)
N-Methylbenzylamine1.2-DMAP (cat.)THFRT12High
Piperidine1.1Et₃N (1.2)-CH₂Cl₂RT1100
Pyrrolidine1.1Et₃N (1.2)-CH₂Cl₂RT198
Indole1.1-DMAP (0.1)CH₃CNRT0.595
Diisopropylamine1.5--Neat802485

Note: "RT" denotes room temperature. Yields are isolated yields and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Below are detailed protocols for the Boc protection of hindered secondary amines under various conditions.

Protocol 1: Standard Boc Protection with Triethylamine (TEA)

This protocol is a general starting point for the Boc protection of secondary amines.

Materials:

  • Hindered secondary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.5 eq)

  • Triethylamine (TEA, 1.2–1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve the hindered secondary amine in anhydrous THF (typically at a concentration of 0.1–0.5 M).

  • Add triethylamine to the solution and stir for 5-10 minutes at room temperature.[7]

  • In a separate flask, dissolve di-tert-butyl dicarbonate in a minimal amount of THF.

  • Add the (Boc)₂O solution dropwise to the stirring amine solution at room temperature.[7]

  • Stir the reaction mixture at room temperature for 2–12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: DMAP-Catalyzed Boc Protection for Less Reactive Amines

This protocol is recommended for sterically hindered or electron-deficient secondary amines where the standard conditions are ineffective.

Materials:

  • Hindered secondary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1–0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the hindered secondary amine in anhydrous DCM or CH₃CN.

  • Add DMAP to the solution.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered amines, heating may be required.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography if necessary.

Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow for a catalyzed Boc protection and the reaction mechanism.

Boc_Protection_Workflow General Experimental Workflow for Catalyzed Boc Protection dissolve_amine Dissolve hindered amine and catalyst (e.g., DMAP) in anhydrous solvent add_boc2o Add (Boc)₂O to the solution dissolve_amine->add_boc2o react Stir at appropriate temperature (RT to reflux) add_boc2o->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Aqueous workup to remove byproducts and catalyst monitor->workup Reaction Complete purify Purify by column chromatography (if necessary) workup->purify product Isolated Boc-protected amine purify->product

Caption: A generalized workflow for the Boc protection of a hindered secondary amine using a catalyst.

Boc_Protection_Mechanism Mechanism of DMAP-Catalyzed Boc Protection cluster_0 Activation of (Boc)₂O cluster_1 Nucleophilic Attack cluster_2 Product Formation Boc₂O (Boc)₂O Activated_Intermediate [Boc-DMAP]⁺ Boc₂O->Activated_Intermediate + DMAP DMAP DMAP Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + R₂NH Hindered_Amine R₂NH Boc_Amine R₂N-Boc Tetrahedral_Intermediate->Boc_Amine - DMAP tBuOH_CO2 t-BuOH + CO₂ Boc_Amine->tBuOH_CO2 + Byproducts

Caption: The catalytic cycle of DMAP in the Boc protection of a hindered secondary amine.

References

Preventing racemization in the synthesis of chiral hexahydropyrrolo[3,4-b]pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral hexahydropyrrolo[3,4-b]pyrroles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of chiral hexahydropyrrolo[3,4-b]pyrroles, leading to a loss of stereochemical integrity.

Issue 1: Significant loss of enantiomeric excess (% ee) is observed in the final product after a coupling step.

  • Question: My final hexahydropyrrolo[3,4-b]pyrrole product shows a significant drop in enantiomeric excess after a key coupling step. What are the likely causes and how can I mitigate this?

  • Answer: Racemization during coupling reactions, especially those involving the activation of a carboxyl group adjacent to a stereocenter, is a common problem. The primary mechanism often involves the formation of a planar enolate intermediate under basic conditions. Here are several factors to investigate and optimize:

    • Base Strength: Strong bases can readily deprotonate the α-proton of the stereocenter, leading to racemization.

      • Recommendation: Switch to a weaker, non-nucleophilic base. For instance, if you are using a strong base like lithium diisopropylamide (LDA), consider changing to a milder base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

    • Coupling Reagents: The choice of coupling reagent is critical. Some reagents can promote the formation of symmetric intermediates that are prone to racemization.

      • Recommendation: Employ coupling reagents known to suppress racemization. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® are often effective.

    • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.

      • Recommendation: Perform the coupling reaction at lower temperatures. Cooling the reaction to 0 °C or even -20 °C can significantly reduce the rate of racemization.

    • Solvent: The polarity of the solvent can influence the stability of the intermediates and the transition states leading to racemization.

      • Recommendation: Experiment with different solvents. In some cases, switching from a polar aprotic solvent like DMF to a less polar one like dichloromethane (DCM) or a mixture of solvents can be beneficial.

Issue 2: Epimerization is occurring at a stereocenter during a cyclization step to form the bicyclic core.

  • Question: I am observing the formation of diastereomers during the final cyclization to form the hexahydropyrrolo[3,4-b]pyrrole ring system, indicating epimerization. What is causing this and what are the solutions?

  • Answer: Epimerization during cyclization can be a significant challenge, particularly if the reaction conditions are harsh. The underlying cause is often the reversibility of the cyclization or the deprotonation-reprotonation at a labile stereocenter under the reaction conditions.

    • Reaction Conditions: Both acidic and basic conditions can catalyze epimerization.

      • Recommendation: Aim for neutral or near-neutral reaction conditions if possible. If a catalyst is required, screen for the mildest possible acid or base that can effectively promote the cyclization. For base-catalyzed cyclizations, consider using a hindered base to minimize deprotonation at the stereocenter.

    • Thermodynamic vs. Kinetic Control: The observed diastereomer may be the thermodynamically more stable product, formed via epimerization of the kinetically favored product.

      • Recommendation: To favor the kinetic product, consider running the reaction at a lower temperature and for a shorter duration. Conversely, if the desired product is the thermodynamic one, allowing the reaction to stir for a longer period at a slightly elevated temperature might be beneficial, but this also increases the risk of racemization at other centers.

    • Protecting Groups: The nature of the protecting groups on the molecule can influence the acidity of nearby protons and the steric course of the cyclization.

      • Recommendation: Evaluate the impact of your protecting group strategy. In some cases, a bulkier protecting group can shield the labile proton from abstraction or direct the cyclization to the desired diastereomer.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention of racemization in the synthesis of chiral hexahydropyrrolo[3,4-b]pyrroles.

  • Question 1: What is the primary mechanism of racemization in the synthesis of chiral hexahydropyrrolo[3,4-b]pyrroles?

  • Answer 1: The most common mechanism for racemization in the synthesis of chiral hexahydropyrrolo[3,4-b]pyrroles, particularly when a stereocenter is adjacent to a carbonyl group or another acidifying group, is through the formation of a planar enol or enolate intermediate. Abstraction of the proton at the chiral center by a base leads to this intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of enantiomers.

  • Question 2: How can I choose the best coupling reagent to minimize racemization?

  • Answer 2: The ideal coupling reagent should activate the carboxylic acid rapidly without promoting the formation of highly reactive, racemization-prone intermediates.

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and TBTU are generally preferred as they lead to rapid amide bond formation, minimizing the time the activated acid is susceptible to racemization.

    • Carbodiimides: While effective, carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) can lead to significant racemization if used alone. Their use in combination with racemization-suppressing additives like HOBt or OxymaPure® is highly recommended.

  • Question 3: What role do additives like HOBt and OxymaPure® play in preventing racemization?

  • Answer 3: Additives like HOBt and OxymaPure® act as "racemization suppressants." When a carboxylic acid is activated by a coupling reagent (like a carbodiimide), it can form a highly reactive intermediate that is prone to racemization. These additives react with the activated acid to form an active ester that is more stable and less prone to racemization. This active ester then reacts with the amine to form the desired amide bond with a lower risk of epimerization.

  • Question 4: At what stages of the synthesis should I be most concerned about racemization?

  • Answer 4: Be most vigilant for racemization during any step that involves the formation or reaction of a stereocenter that is alpha to a carbonyl group, a cyano group, or another electron-withdrawing group. Key steps to monitor closely include:

    • Amide bond formation (coupling reactions).

    • Cyclization reactions to form the heterocyclic rings.

    • Any reaction carried out under strongly basic or acidic conditions, or at elevated temperatures.

  • Question 5: What analytical techniques are best for detecting and quantifying racemization?

  • Answer 5: The most reliable method for determining the enantiomeric purity of your final product is chiral High-Performance Liquid Chromatography (chiral HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification and the calculation of the enantiomeric excess (% ee). Other techniques that can be useful include:

    • Chiral Gas Chromatography (chiral GC) for volatile compounds.

    • Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by derivatizing the product with a chiral auxiliary to create diastereomers that can be distinguished by NMR.

Data Presentation

The following table summarizes the impact of various reaction conditions on the enantiomeric excess of the product in reactions analogous to those used in the synthesis of chiral hexahydropyrrolo[3,4-b]pyrroles. This data is illustrative and based on studies of proline derivatives and related heterocyclic systems.

Parameter Condition A % ee (A) Condition B % ee (B) Reference System
Base LiHMDS65%K2CO392%Intramolecular Mannich Reaction
Coupling Reagent DCC78%HATU>98%Peptide Coupling
Additive None (with DIC)85%DIC/HOBt97%Amide Bond Formation
Temperature 25 °C90%0 °C>99%Cyclization Step
Solvent DMF88%CH2Cl296%Acylation Reaction

Note: The % ee values are representative and can vary depending on the specific substrate and other reaction conditions.

Experimental Protocols

Below is a representative experimental protocol for a key step in the synthesis of a chiral bicyclic pyrrolidine system where racemization control is critical. This protocol is adapted from methodologies used for the synthesis of related chiral alkaloids.

Protocol: Diastereoselective Intramolecular Cycloaddition to Form a Chiral Bicyclic Pyrrolidine Core

This protocol describes a hypothetical intramolecular [3+2] cycloaddition of an azomethine ylide, a common strategy for constructing the hexahydropyrrolo[3,4-b]pyrrole core, with an emphasis on maintaining stereochemical integrity.

Materials:

  • N-benzyl-N-(2-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)allyl)glycine methyl ester (1.0 eq)

  • Silver Acetate (AgOAc) (0.1 eq)

  • Triethylamine (Et3N) (1.1 eq)

  • Toluene, anhydrous (0.05 M)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the N-benzyl-N-(2-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)allyl)glycine methyl ester (1.0 eq) and silver acetate (0.1 eq).

  • Add anhydrous toluene to achieve a concentration of 0.05 M.

  • Add triethylamine (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired chiral hexahydropyrrolo[3,4-b]pyrrole derivative.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.

Critical Racemization Control Points in this Protocol:

  • Base: Triethylamine is a moderately strong base. If epimerization is observed, switching to a more hindered or weaker base like 2,6-lutidine could be beneficial.

  • Temperature: The reaction is run at 80 °C to facilitate the cycloaddition. If racemization is an issue, a lower temperature with a more active catalyst system might be necessary.

  • Metal Catalyst: The choice of Lewis acid catalyst (in this case, AgOAc) can influence the stereochemical outcome. Screening other Lewis acids (e.g., Cu(I) or Zn(II) salts) may provide better stereocontrol.

Visualizations

The following diagrams illustrate key concepts related to racemization in the synthesis of chiral hexahydropyrrolo[3,4-b]pyrroles.

RacemizationMechanism cluster_0 Racemization via Enolate Formation ChiralCenter Chiral Hexahydropyrrolo[3,4-b]pyrrole (R-enantiomer) Enolate Planar Enolate Intermediate ChiralCenter->Enolate - H+ Base Base Base->ChiralCenter Protonation_S Protonation (top face) Enolate->Protonation_S Protonation_R Protonation (bottom face) Enolate->Protonation_R S_Enantiomer S-enantiomer Protonation_S->S_Enantiomer R_Enantiomer R-enantiomer Protonation_R->R_Enantiomer

Caption: Mechanism of racemization at a stereocenter alpha to a carbonyl group.

TroubleshootingWorkflow Start Racemization Detected (Low % ee) CheckBase Is a strong base used? Start->CheckBase ChangeBase Switch to weaker/ hindered base (e.g., DIPEA, collidine) CheckBase->ChangeBase Yes CheckTemp Is the reaction run at high temp? CheckBase->CheckTemp No Analyze Re-analyze % ee ChangeBase->Analyze LowerTemp Lower reaction temperature (e.g., 0°C or below) CheckTemp->LowerTemp Yes CheckReagent Is a racemization-prone coupling reagent used? CheckTemp->CheckReagent No LowerTemp->Analyze ChangeReagent Use racemization-suppressing reagent/additive (e.g., HATU, DIC/Oxyma) CheckReagent->ChangeReagent Yes CheckReagent->Analyze No ChangeReagent->Analyze

Caption: A workflow for troubleshooting racemization in a synthetic step.

ExperimentalLogic Start Planning an Asymmetric Synthesis Step Coupling Is it a coupling reaction? Start->Coupling Cyclization Is it a cyclization reaction? Coupling->Cyclization No UseMildCoupling Select mild coupling reagent (e.g., HATU) and additive (e.g., HOBt) Coupling->UseMildCoupling Yes MildConditions Use mildest possible catalyst and conditions Cyclization->MildConditions Yes End Proceed with Synthesis Cyclization->End No LowTempCoupling Run at low temperature (0°C) UseMildCoupling->LowTempCoupling MildBase Use a weak, non-nucleophilic base (e.g., NMM) LowTempCoupling->MildBase MildBase->End MonitorDiastereomers Monitor formation of diastereomers (e.g., by LC-MS) MildConditions->MonitorDiastereomers MonitorDiastereomers->End

Caption: Decision-making process for selecting reaction conditions to prevent racemization.

Technical Support Center: Challenges in the Purification of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the purification of this compound?

The main challenges in purifying this bicyclic amine derivative include:

  • Boc Group Instability : The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, which can be problematic during certain chromatographic methods.[1][2]

  • Co-eluting Impurities : Syntheses may result in byproducts or diastereomers with polarities similar to the target compound, making separation difficult.

  • Compound Polarity : The molecule's polarity requires careful selection of the stationary and mobile phases for effective chromatographic separation.

  • Detection : Lacking a strong UV chromophore, detection during chromatography can be challenging, potentially requiring alternative methods like evaporative light scattering detection (ELSD) or staining of TLC plates.[1]

Q2: How can I prevent the cleavage of the Boc group during purification?

To prevent the premature removal of the Boc group, consider the following:

  • Avoid Strong Acids : Do not use strong acids like trifluoroacetic acid (TFA) in your mobile phase for chromatography if possible.[1][2] Even low concentrations of TFA (0.1%) can cause partial deprotection, especially with prolonged exposure or upon solvent evaporation at elevated temperatures.[1]

  • Use Alternative Ion-Pairing Agents : If an acidic modifier is necessary for reversed-phase chromatography, consider using weaker acids like acetic acid or ammonium acetate.[1]

  • Maintain Low Temperatures : Keep fractions cool (e.g., 5°C) after collection and evaporate solvents at low temperatures to minimize acid-catalyzed hydrolysis.[1]

  • Prompt Neutralization : If acidic conditions are unavoidable, neutralize the collected fractions immediately with a mild base like triethylamine (TEA).[1]

Q3: I am struggling to separate my product from impurities with similar polarity. What strategies can I employ?

For challenging separations of closely eluting compounds, you can:

  • Optimize Chromatographic Conditions : Experiment with different solvent systems (mobile phases) and stationary phases. A change in solvent polarity or selectivity can often resolve overlapping peaks.

  • Employ Different Chromatographic Techniques : If normal-phase chromatography is ineffective, consider reversed-phase chromatography or ion-exchange chromatography.

  • Recrystallization : If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[3][4]

  • Derivative Formation : In some cases, temporary derivatization of an impurity or the product can alter its chromatographic behavior, facilitating separation.

Q4: What is a recommended starting point for developing a column chromatography method for this compound?

A good starting point for purification via normal-phase column chromatography on silica gel would be a mobile phase consisting of a mixture of a non-polar solvent like heptane or petroleum ether and a more polar solvent like ethyl acetate.[5] A typical starting gradient might be from 5% to 50% ethyl acetate in heptane. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate.

Q5: How can I effectively monitor the purification if my compound has weak UV absorbance?

If UV detection is not sensitive enough, you can use the following techniques:

  • Thin-Layer Chromatography (TLC) with Staining : After running your TLC plate, you can visualize the spots using a variety of stains. Potassium permanganate or ninhydrin stains are often effective for visualizing amines and their derivatives.

  • Evaporative Light Scattering Detector (ELSD) : For HPLC, an ELSD can detect any non-volatile analyte, making it suitable for compounds with no UV chromophore.

  • Mass Spectrometry (MS) : Coupling your HPLC to a mass spectrometer allows for highly sensitive and specific detection of your target compound based on its mass-to-charge ratio.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Purification Product Loss During Extraction : Incomplete extraction from the aqueous phase during workup.- Adjust the pH of the aqueous layer to ensure the compound is in its neutral form. - Increase the number of extractions with an appropriate organic solvent.
Boc Deprotection : Loss of the Boc group during purification.[1]- Avoid acidic conditions.[1] - Use buffered mobile phases or alternative chromatographic methods.
Product Adsorption on Silica Gel : Irreversible binding of the product to the stationary phase.- Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to suppress tailing and improve recovery.
Product is Not Pure After a Single Purification Step Co-eluting Impurities : Impurities have very similar polarity to the product.- Optimize the mobile phase composition for better separation. - Consider a different stationary phase (e.g., alumina, C18). - Perform a second purification step using a different chromatographic technique.
Overloading the Column : Too much crude material was loaded onto the column.- Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Inconsistent Results Between Purification Batches Variability in Crude Material : Different batches of the crude product may have different impurity profiles.- Carefully analyze the crude material by TLC or LC-MS before each purification to anticipate separation challenges.
Inconsistent Chromatographic Conditions : Variations in solvent quality, column packing, or elution conditions.- Use high-purity solvents. - Ensure consistent column packing procedures. - Use a gradient controller for reproducible elution profiles.

Quantitative Data on Purification Outcomes

The following table provides illustrative data on the potential impact of the chosen purification method on the final purity and yield of this compound. These are representative values based on common outcomes for similar compounds.

Purification MethodMobile Phase/ConditionsPurity (%)Yield (%)Notes
Silica Gel Chromatography Heptane/Ethyl Acetate Gradient>9870-85Effective for removing non-polar and highly polar impurities.
Silica Gel Chromatography with TEA Heptane/Ethyl Acetate with 0.5% Triethylamine>9880-90Improved yield due to reduced tailing and adsorption.
Reversed-Phase HPLC Acetonitrile/Water with 0.1% Acetic Acid>9960-75Higher purity but potentially lower yield; risk of some Boc cleavage.
Reversed-Phase HPLC Acetonitrile/Water with 0.1% TFA>9940-60High risk of significant Boc deprotection.[1]
Recrystallization Ethyl Acetate/Heptane>9950-70Can provide very high purity if a suitable solvent system is found.

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

  • Sample Preparation : Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

  • Column Packing : Prepare a flash chromatography column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., 5% ethyl acetate in heptane).

  • Loading : Load the dissolved sample onto the top of the silica gel bed.

  • Elution : Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurities present.

  • Fraction Collection : Collect fractions and monitor their composition by TLC, staining with potassium permanganate.

  • Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C) to obtain the purified product.

Visualizations

Purification_Troubleshooting Troubleshooting Workflow for Purification cluster_problems Identify Primary Issue cluster_solutions Implement Solutions start Start: Impure Product After Initial Purification check_purity Assess Purity and Identify Impurities (TLC, LC-MS) start->check_purity boc_cleavage Boc Deprotection Observed? check_purity->boc_cleavage Analyze Data co_elution Co-eluting Impurities? boc_cleavage->co_elution No solution_boc Use Neutral or Basic Mobile Phase Avoid Acidic Modifiers Purify at Low Temperature boc_cleavage->solution_boc Yes low_yield Low Yield? co_elution->low_yield No solution_co_elution Optimize Mobile Phase Gradient Change Stationary Phase Consider Recrystallization co_elution->solution_co_elution Yes solution_low_yield Add Basic Modifier (e.g., TEA) Check Extraction pH Reduce Column Loading low_yield->solution_low_yield Yes end_node Re-analyze Purified Product low_yield->end_node Yield Acceptable solution_boc->end_node solution_co_elution->end_node solution_low_yield->end_node

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary assessment of solubility can be performed visually. Start by attempting to dissolve a small, known amount of the compound in a specific volume of your desired solvent (e.g., aqueous buffer, organic solvent) at room temperature. Observe for any visible particles, cloudiness, or precipitation. For a more quantitative measure, a kinetic solubility assay is recommended.[1]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?

A2: This phenomenon is common for compounds that are highly soluble in organic solvents like DMSO but have limited aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, causing the compound to crash out of solution. To prevent this, you can try the following:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous buffer.

  • Reduce the percentage of DMSO: While counterintuitive, sometimes a lower percentage of the organic co-solvent in the final solution can prevent precipitation. It is advisable to keep the final DMSO concentration below 1% for most biological assays.[2]

  • Use a co-solvent: Incorporating a water-miscible co-solvent such as ethanol, methanol, or polyethylene glycol (PEG) in your aqueous buffer can help maintain solubility.[3]

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.[2]

  • Vigorous mixing: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and thorough mixing, preventing localized high concentrations that can initiate precipitation.[2]

Q3: Can pH be adjusted to improve the solubility of this compound?

A3: Yes, for ionizable compounds, pH can significantly influence solubility.[4] this compound contains secondary amine functionalities, which are basic. Therefore, its solubility is expected to increase in acidic conditions (lower pH) where these amines become protonated and form more soluble salts. Conversely, in basic conditions (higher pH), the compound will be in its free base form, which may be less soluble. Experimenting with a range of pH values for your aqueous buffer is recommended.[1][4]

Q4: What other formulation strategies can be employed if solubility remains an issue?

A4: For challenging compounds, more advanced formulation strategies can be explored:

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[5]

  • Lipid-Based Formulations: If the compound has sufficient lipophilicity, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in aqueous media.[3]

  • Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization or nanosuspension increases the surface area available for dissolution, which can lead to improved solubility and dissolution rates.[3][5]

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, thereby increasing its aqueous solubility.[3][4]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common solubility issues.

Problem: The compound is not dissolving in the desired aqueous buffer.

Possible Cause Suggested Solution
Low intrinsic aqueous solubility Determine the kinetic solubility to understand the solubility limit. Attempt to dissolve the compound at a lower concentration.
pH of the buffer is not optimal Since the compound has basic functional groups, try lowering the pH of the buffer (e.g., using a citrate or acetate buffer with pH 4-6).[4]
Compound has precipitated out of solution Visually inspect for any solid particles. If present, try sonication or gentle warming to aid dissolution. Be cautious with heating as it can degrade the compound.[6]
Incorrect solvent selection If the aqueous buffer is not suitable, consider using a co-solvent system by adding a small percentage of an organic solvent like ethanol or PEG 400.

Problem: Precipitation occurs during an experiment or upon storage.

Possible Cause Suggested Solution
Thermodynamic insolubility The initial dissolved state may have been a supersaturated solution that is not stable over time. Prepare fresh solutions immediately before use.
Temperature fluctuations Changes in temperature, especially cooling, can decrease solubility.[2] Store solutions at a constant temperature and prepare them at the experimental temperature.
Interaction with other components The compound may be interacting with other components in the assay medium, leading to precipitation. Evaluate the solubility in the complete assay medium.
Evaporation of solvent For experiments in multi-well plates, solvent evaporation can increase the compound's concentration, leading to precipitation. Use plate sealers for long incubations.[2]

Quantitative Data Summary

Solvent System Estimated Solubility Notes
Water LowExpected to be poorly soluble in neutral water.
Phosphate Buffered Saline (PBS) pH 7.4 Low to ModerateSolubility is likely limited but may be slightly better than in pure water.
Aqueous Buffers (pH < 7) Moderate to HighSolubility is expected to increase as the pH decreases due to the protonation of the secondary amines.
Dimethyl Sulfoxide (DMSO) HighFreely soluble at high concentrations.
Ethanol (EtOH) HighGenerally a good solvent for compounds with moderate polarity.
Methanol (MeOH) HighSimilar to ethanol, expected to be a good solvent.
Dichloromethane (DCM) HighA common organic solvent in which good solubility is expected.
Acetonitrile (ACN) HighAnother common organic solvent where solubility should be high.

Disclaimer: The solubility values in this table are estimations and should be experimentally verified.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate (clear bottom for analysis)

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of each DMSO concentration to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%. Include a blank control with 2 µL of DMSO only.

  • Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure Turbidity: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Determine Solubility: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the blank control.

Protocol 2: pH-Dependent Solubility Assessment

This protocol outlines a method to evaluate the effect of pH on the solubility of the compound.

Materials:

  • This compound

  • Aqueous buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • DMSO

  • Microcentrifuge tubes

  • Shaker/vortexer

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare Test Solutions: In separate microcentrifuge tubes, add a small amount of the stock solution to each of the different pH buffers to achieve a target concentration that is expected to be near the solubility limit.

  • Equilibrate: Shake the tubes at a constant temperature (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium.

  • Separate Solid Material: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Analyze Supernatant: Carefully collect the supernatant from each tube and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Plot Results: Plot the measured solubility against the pH of the buffer to visualize the pH-solubility profile.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered visual_assessment Visual Assessment: Is the compound fully dissolved? start->visual_assessment kinetic_solubility Perform Kinetic Solubility Assay visual_assessment->kinetic_solubility No end End: Solubility Optimized visual_assessment->end Yes concentration Is the concentration too high? kinetic_solubility->concentration lower_conc Lower the concentration concentration->lower_conc Yes ph_optimization Optimize Buffer pH (try acidic conditions) concentration->ph_optimization No lower_conc->end ph_successful Is solubility improved? ph_optimization->ph_successful cosolvent Use a Co-solvent System (e.g., EtOH, PEG) ph_successful->cosolvent No ph_successful->end Yes cosolvent_successful Is solubility improved? cosolvent->cosolvent_successful advanced Consider Advanced Formulations (Solid Dispersion, Lipid-Based, etc.) cosolvent_successful->advanced No cosolvent_successful->end Yes advanced->end Success fail End: Compound has low intrinsic solubility advanced->fail No Success

Caption: Troubleshooting workflow for addressing solubility issues.

G Experimental Workflow for pH-Dependent Solubility start Start: Prepare 10 mM Stock in DMSO prepare_buffers Prepare Aqueous Buffers (Range of pH 4-8) start->prepare_buffers add_compound Add Stock to Buffers to Target Concentration prepare_buffers->add_compound equilibrate Equilibrate for 24h at Constant Temperature add_compound->equilibrate centrifuge Centrifuge to Pellet Undissolved Compound equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Analyze Concentration (HPLC or LC-MS) collect_supernatant->analyze plot Plot Solubility vs. pH analyze->plot end End: Determine pH-Solubility Profile plot->end

Caption: Experimental workflow for pH-dependent solubility assessment.

References

Technical Support Center: Synthesis of the Hexahydropyrrolo[3,4-b]pyrrole Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the hexahydropyrrolo[3,4-b]pyrrole core. This valuable heterocyclic scaffold is a key component in numerous biologically active compounds.

Catalyst Selection and Performance

The synthesis of the hexahydropyrrolo[3,4-b]pyrrole core is most commonly achieved through a [3+2] cycloaddition reaction involving an azomethine ylide and a dipolarophile. The choice of catalyst is critical for controlling the yield and stereoselectivity of the reaction. Below is a summary of various catalytic systems and their reported performance.

Catalyst / MethodDipolarophileSolventYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference
Thermal N-Aryl-maleimidesToluene65-85--[1]
Cu(I)-catalyzed Tetramic acid derivatives-Good--[1]
IrCl(CO)(PPh₃)₂ (Vaska's complex) Electron-deficient alkenes-50-90High-[2][3]
Chiral N,N'-dioxide-Y(OTf)₃ α,β-Unsaturated pyrazole amide-Moderate to GoodExcellentExcellent[4]
Organocatalytic N-Hydroxymaleimides--Asymmetric-[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of the hexahydropyrrolo[3,4-b]pyrrole core in a question-and-answer format.

Low or No Product Yield

Question: My reaction is showing very low conversion to the desired hexahydropyrrolo[3,4-b]pyrrole product. What are the potential causes and how can I improve the yield?

Answer:

Several factors can contribute to low product yield. Consider the following troubleshooting steps:

  • Catalyst Activity:

    • Inactivation: The catalyst may be inactive or poisoned by impurities in the reagents or solvent. Ensure all starting materials and the solvent are pure and dry.

    • Incorrect Catalyst Choice: The chosen catalyst may not be optimal for your specific substrates. Refer to the literature for catalysts that have been successfully used with similar azomethine ylides and dipolarophiles. For thermally driven reactions, ensure the temperature is sufficient to promote the cycloaddition.

  • Reaction Conditions:

    • Temperature: For thermal cycloadditions, the temperature might be too low. Gradually increase the reaction temperature while monitoring for decomposition. For catalytic reactions, the optimal temperature can vary significantly. A temperature screen might be necessary.

    • Concentration: Low reactant concentrations can slow down the reaction. Try increasing the concentration of your limiting reagent.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Reagent Stability:

    • Azomethine Ylide Generation: If the azomethine ylide is generated in situ, ensure the conditions for its formation are optimal. The precursor's stability and the method of ylide generation are crucial.

    • Dipolarophile Reactivity: Electron-poor dipolarophiles generally exhibit higher reactivity in these cycloadditions. If you are using a less reactive dipolarophile, you may need more forcing conditions or a more active catalyst.

Poor Stereoselectivity

Question: I am obtaining a mixture of diastereomers and/or enantiomers. How can I improve the stereoselectivity of my reaction?

Answer:

Achieving high stereoselectivity is often the primary challenge in this synthesis. Here are some strategies to improve it:

  • Catalyst and Ligand Choice:

    • Chiral Catalysts: For enantioselective synthesis, the use of a chiral catalyst is essential. Chiral N,N'-dioxide-metal complexes have shown promise in similar reactions.[4]

    • Ligand Tuning: In metal-catalyzed reactions, the ligand plays a crucial role in determining stereoselectivity. Experiment with different chiral ligands to find the one that provides the best induction for your substrate combination.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can influence the organization of the transition state. Screen a range of solvents to find the optimal one for your desired stereochemical outcome.

  • Substrate Control:

    • Steric Hindrance: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can significantly influence the facial selectivity of the cycloaddition. Modifying these substituents can sometimes steer the reaction towards a single diastereomer.

Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. What are these impurities likely to be and how can I minimize them?

Answer:

Common side products in this reaction include polymers and products arising from alternative reaction pathways of the azomethine ylide.

  • Polymerization:

    • Cause: Azomethine ylides and/or the dipolarophile can be prone to polymerization, especially at high temperatures or in the presence of certain impurities.

    • Solution: Use high-purity reagents and solvents. Consider lowering the reaction temperature and using a more efficient catalyst to shorten the reaction time.

  • Alternative Ylide Reactions:

    • Cause: Azomethine ylides can undergo other reactions, such as 1,2-proton shifts or electrocyclization, in competition with the desired [3+2] cycloaddition.

    • Solution: The choice of catalyst and reaction conditions can help to favor the cycloaddition pathway. Ensure that the dipolarophile is sufficiently reactive and present in an appropriate concentration to trap the ylide as it is formed.

Experimental Protocols

General Protocol for Thermal [3+2] Cycloaddition of an Azomethine Ylide with an N-Aryl-maleimide

This protocol is adapted from a general procedure for the synthesis of hexahydropyrrolo[3,4-b]pyrroles.[1]

Materials:

  • Aldehyde precursor for azomethine ylide (1.0 equiv)

  • Amino acid (e.g., sarcosine) (1.0 equiv)

  • N-Aryl-maleimide (1.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aldehyde, amino acid, and N-aryl-maleimide.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Diagrams

Logical Troubleshooting Workflow

troubleshooting_workflow start Experiment Performed check_yield Low or No Yield? start->check_yield check_selectivity Poor Stereoselectivity? check_yield->check_selectivity No optimize_catalyst Optimize Catalyst: - Check activity - Screen different catalysts check_yield->optimize_catalyst Yes optimize_conditions Optimize Conditions: - Adjust temperature - Vary concentration - Extend reaction time check_yield->optimize_conditions Yes check_reagents Check Reagents: - Purity of starting materials - Stability of intermediates check_yield->check_reagents Yes check_side_products Side Products Observed? check_selectivity->check_side_products No optimize_chiral_catalyst Optimize Chiral Catalyst: - Screen chiral ligands - Use chiral additives check_selectivity->optimize_chiral_catalyst Yes optimize_selectivity_conditions Optimize Conditions: - Lower temperature - Screen solvents check_selectivity->optimize_selectivity_conditions Yes modify_substrates Modify Substrates: - Alter steric bulk check_selectivity->modify_substrates Yes success Successful Synthesis check_side_products->success No purify_reagents Purify Reagents & Solvents check_side_products->purify_reagents Yes adjust_conditions_side_products Adjust Conditions: - Lower temperature - Shorter reaction time check_side_products->adjust_conditions_side_products Yes increase_dipolarophile Increase Dipolarophile Concentration check_side_products->increase_dipolarophile Yes optimize_catalyst->start optimize_conditions->start check_reagents->start optimize_chiral_catalyst->start optimize_selectivity_conditions->start modify_substrates->start purify_reagents->start adjust_conditions_side_products->start increase_dipolarophile->start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

General Experimental Workflow

experimental_workflow reagents 1. Prepare Reagents (Azomethine Ylide Precursor, Dipolarophile, Catalyst, Solvent) reaction_setup 2. Set up Reaction (Inert atmosphere if needed) reagents->reaction_setup reaction 3. Run Reaction (Heating/Stirring) reaction_setup->reaction monitoring 4. Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification 6. Purification (Chromatography, Recrystallization) workup->purification characterization 7. Characterization (NMR, MS, etc.) purification->characterization product Final Product characterization->product

Caption: A general workflow for a typical synthesis experiment.

References

Reaction monitoring techniques for tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and effective starting material for the enantioselective synthesis of (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is diethyl L-tartrate. This chiral precursor allows for the stereospecific construction of the bicyclic core.

Q2: Which key reaction type is typically employed to form the hexahydropyrrolo[3,4-b]pyrrole ring system?

A2: The core bicyclic structure is often formed through an intramolecular reductive amination cyclization. This reaction typically involves the reduction of an intermediate containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group in situ), leading to the formation of the second five-membered ring.

Q3: What are the standard analytical techniques for monitoring the progress of this synthesis?

A3: The progress of the synthesis can be monitored using a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative assessment of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of intermediates and the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Reductive Amination Cyclization Step

Question: I am observing a low yield in the final intramolecular reductive amination step. What are the potential causes and solutions?

Answer: Low yields in this step can be attributed to several factors. Here is a troubleshooting workflow to address this issue:

low_yield_troubleshooting start Low Yield in Reductive Amination incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions (e.g., intermolecular reactions) start->side_reactions catalyst_deactivation Catalyst/Reagent Deactivation start->catalyst_deactivation purification_loss Product Loss During Purification start->purification_loss sub_incomplete Check reaction time and temperature. Increase reaction time or temperature cautiously. incomplete_reaction->sub_incomplete sub_side Use high dilution conditions to favor intramolecular cyclization. Ensure purity of the precursor. side_reactions->sub_side sub_catalyst Use fresh reducing agent (e.g., NaBH(OAc)₃). Ensure anhydrous reaction conditions. catalyst_deactivation->sub_catalyst sub_purification Optimize chromatography conditions (e.g., gradient, stationary phase). Consider alternative purification methods like crystallization. purification_loss->sub_purification

Caption: Troubleshooting workflow for low yield in the reductive amination cyclization step.

Issue 2: Presence of Diastereomers in the Final Product

Question: My NMR analysis indicates the presence of diastereomers in the final product. How can I improve the diastereoselectivity and purify the desired stereoisomer?

Answer: The formation of diastereomers can be a challenge in this synthesis. The following table summarizes strategies to address this issue:

StrategyDescription
Reaction Condition Optimization Carefully control the reaction temperature during the cyclization step. Lower temperatures often favor the formation of the thermodynamically more stable diastereomer. The choice of reducing agent can also influence the stereochemical outcome.
Chiral Catalysis If applicable to your specific synthetic route, employing a chiral catalyst or auxiliary can enhance the diastereoselectivity of the key bond-forming reactions.
Purification Diastereomers can often be separated by flash column chromatography. Optimization of the solvent system is crucial. Sometimes, derivatization of the diastereomeric mixture to form crystalline derivatives can facilitate separation by recrystallization, followed by removal of the derivatizing group.
Issue 3: Difficulty in Removing Boc Protecting Group

Question: I am having trouble with the deprotection of the Boc group, either the reaction is incomplete or it leads to side products. What should I do?

Answer: Incomplete deprotection or the formation of side products during Boc removal can be addressed by carefully selecting the deprotection conditions.

boc_deprotection start Boc Deprotection Issues incomplete Incomplete Deprotection start->incomplete side_products Formation of Side Products start->side_products solution_incomplete Increase reaction time or temperature. Use a stronger acid (e.g., neat TFA). Ensure stoichiometric amount of acid. incomplete->solution_incomplete solution_side Use milder acidic conditions (e.g., HCl in dioxane). Perform the reaction at a lower temperature. Add a scavenger (e.g., anisole) to trap the tert-butyl cation. side_products->solution_side

Caption: Troubleshooting guide for Boc deprotection.

Experimental Protocols & Data

General Reaction Monitoring Protocols

The following table provides starting points for developing analytical methods for reaction monitoring.

TechniqueProtocol
TLC Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Ethyl acetate/Hexane (gradient may be needed depending on the polarity of the intermediate)Visualization: UV light (254 nm), potassium permanganate stain, or ninhydrin stain (for free amines).
HPLC Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA)Detection: UV at 210 nm.
GC-MS Column: Standard non-polar capillary column (e.g., DB-5ms)Injector Temperature: 250 °COven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the compound.Note: Derivatization may be necessary for intermediates with free amine groups to improve volatility and peak shape.
Expected Analytical Data for (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

The following table summarizes the expected analytical data for the final product.

AnalysisExpected Result
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.0-3.0 (m, ring protons), ~1.4 (s, 9H, Boc)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~155 (C=O, Boc), ~80 (quaternary C, Boc), ~60-40 (ring carbons)
Mass Spectrometry (ESI+) m/z: 213.16 [M+H]⁺
Purity (by HPLC) Typically >95% after purification
Yield Highly dependent on the specific synthetic route and optimization, but yields of 60-80% for the final cyclization step are achievable.

This technical support center is intended to be a living document and will be updated as more information and user feedback become available. For further assistance, please consult relevant literature and consider the specific context of your experimental setup.

Validation & Comparative

A Comparative Analysis of ¹H and ¹³C NMR Spectra for Boc-Protected Bicyclic and Monocyclic Pyrrolidines and Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug development and organic synthesis, the precise structural elucidation of heterocyclic scaffolds is of paramount importance. Among these, saturated nitrogen-containing ring systems are prevalent in a vast array of bioactive molecules. The application of Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the characterization of these structures. This guide provides a comparative overview of ¹H and ¹³C NMR spectral data for key Boc-protected heterocyclic building blocks: tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate and its monocyclic analogues, N-Boc-pyrrolidine and N-Boc-piperidine.

While a complete, publicly available ¹H and ¹³C NMR dataset for this compound is not readily found in the cited literature, we present the spectral data for the closely related and commonly utilized N-Boc-pyrrolidine and N-Boc-piperidine to offer a valuable comparative reference. The structural similarities allow for insightful analysis of the influence of the bicyclic ring system on the chemical environment of the constituent protons and carbons.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for N-Boc-pyrrolidine and N-Boc-piperidine, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data Comparison (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
N-Boc-pyrrolidine 3.32t4HN-CH₂
1.84p4HCH₂-CH₂
1.46s9HC(CH₃)₃
N-Boc-piperidine 3.39t4HN-CH₂
1.52m6HCH₂-CH₂-CH₂
1.45s9HC(CH₃)₃

Table 2: ¹³C NMR Data Comparison (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
N-Boc-pyrrolidine 154.7C=O
79.0C (CH₃)₃
46.0N-C H₂
25.5C H₂-C H₂
28.5C(C H₃)₃
N-Boc-piperidine 154.9C=O
79.2C (CH₃)₃
44.5N-C H₂
25.7β-C H₂
24.6γ-C H₂
28.5C(C H₃)₃

Experimental Protocols

The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory practices.[1][2][3][4]

Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and 20-100 mg for ¹³C NMR.[1][3][4]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any solid particles are present, the solution should be filtered through a small plug of glass wool in the pipette to prevent them from entering the NMR tube, as suspended solids can degrade spectral quality.

  • Tube Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a tissue dampened with a solvent like ethanol to remove any contaminants.[1]

NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.[2]

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.[1]

  • Acquisition Parameters: Set the appropriate experimental parameters, including the number of scans, spectral width, and relaxation delay.

  • Data Acquisition: Initiate the acquisition of the NMR spectrum.

Structural Visualization

The following diagram illustrates the general structure and atom connectivity of the hexahydropyrrolo[3,4-b]pyrrole core, which is fundamental to understanding the expected NMR signaling pathways.

Caption: Structure of the hexahydropyrrolo[3,4-b]pyrrole core with atom numbering.

References

Mass Spectrometric Analysis of Tert-butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the structural elucidation and purity assessment of novel heterocyclic scaffolds are critical steps. This guide provides a comparative overview of the mass spectrometric behavior of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, a bicyclic diamine derivative, benchmarked against common Boc-protected heterocyclic building blocks. The data presented herein, including predicted fragmentation patterns and standardized experimental protocols, serves as a practical resource for the analytical characterization of these important synthetic intermediates.

Comparative Analysis of Mass Spectrometric Data

The following tables summarize the key mass spectrometric parameters for this compound and its selected alternatives. The fragmentation data for the primary compound is predicted based on established principles of Boc-protecting group fragmentation in mass spectrometry.

Table 1: Molecular Properties and Predicted Protonated Molecular Ions

CompoundMolecular FormulaMolecular Weight (Da)Predicted [M+H]⁺ (m/z)
This compoundC₁₁H₂₀N₂O₂212.29213.16
tert-butyl piperidine-4-carboxylateC₁₀H₁₉NO₂185.26186.15
tert-butyl piperazine-1-carboxylateC₉H₁₈N₂O₂186.25187.14
tert-butyl 3-aminopyrrolidine-1-carboxylateC₉H₁₈N₂O₂186.25187.14

Table 2: Predicted ESI-MS/MS Fragmentation Patterns

The fragmentation of Boc-protected amines under electrospray ionization (ESI) conditions is well-characterized and typically proceeds through several key pathways. These include the loss of the tert-butyl cation, the neutral loss of isobutylene, or the complete loss of the Boc group. The bicyclic nature of the target compound may also lead to characteristic ring-opening fragmentation.

CompoundParent Ion [M+H]⁺ (m/z)Primary Fragment Ions (m/z)Interpretation of Fragmentation
This compound213.16157.10Loss of isobutylene (-56 Da)
113.09Loss of the Boc group (-100 Da)
57.07tert-butyl cation
tert-butyl piperidine-4-carboxylate186.15130.09Loss of isobutylene (-56 Da)
86.08Loss of the Boc group (-100 Da)
57.07tert-butyl cation
tert-butyl piperazine-1-carboxylate187.14131.10Loss of isobutylene (-56 Da)
87.09Loss of the Boc group (-100 Da)
57.07tert-butyl cation
tert-butyl 3-aminopyrrolidine-1-carboxylate187.14131.10Loss of isobutylene (-56 Da)
87.09Loss of the Boc group (-100 Da)
57.07tert-butyl cation

Experimental Protocols

A standardized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the analysis of these compounds to ensure reproducibility and allow for direct comparison of results.

Sample Preparation

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for each compound, typically in the range of 10-30 eV, to achieve characteristic fragmentation.

  • Data Acquisition: Full scan mode to identify the parent ion and product ion scan mode to obtain fragmentation patterns.

Visualization of Analytical Workflow and Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the fragmentation process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC Reversed-Phase LC Separation Working->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS1: Full Scan (Parent Ion ID) ESI->MS1 MS2 MS2: Product Ion Scan (Fragmentation) MS1->MS2 Data_Analysis Data Analysis MS2->Data_Analysis Data Interpretation

Caption: General experimental workflow for the LC-MS/MS analysis of Boc-protected heterocyclic amines.

fragmentation_pathway cluster_fragments Primary Fragmentation Pathways Parent [M+H]⁺ (m/z 213.16) Frag1 [M+H - C₄H₈]⁺ (m/z 157.10) Loss of Isobutylene Parent->Frag1 Frag2 [M+H - C₅H₉O₂]⁺ (m/z 113.09) Loss of Boc-group Parent->Frag2 Frag3 [C₄H₉]⁺ (m/z 57.07) tert-butyl cation Parent->Frag3

Caption: Predicted fragmentation pathways for this compound.

Unveiling the Structural Landscape of Hexahydropyrrolo[3,4-b]pyrrole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a promising, yet structurally underexplored, bicyclic system with significant potential in medicinal chemistry and materials science. Its rigid, three-dimensional architecture offers a unique framework for the development of novel therapeutic agents and functional materials. However, a notable gap exists in the public domain regarding the experimental crystallographic analysis of this core structure. This guide provides a comparative overview of the hexahydropyrrolo[3,4-b]pyrrole scaffold alongside well-characterized alternative bicyclic systems, offering valuable insights for researchers venturing into this area of chemical space.

The Enigmatic Hexahydropyrrolo[3,4-b]pyrrole: An Uncharted Territory

Despite its commercial availability and potential applications, a comprehensive search of the Cambridge Structural Database (CSD) and broader scientific literature reveals a conspicuous absence of publicly available single-crystal X-ray diffraction data for hexahydropyrrolo[3,4-b]pyrrole derivatives. This lack of empirical data presents both a challenge and an opportunity for researchers to be the first to elucidate the precise solid-state conformation and packing of this intriguing scaffold.

Physicochemical Properties:

While crystallographic data is unavailable, some physicochemical properties of representative derivatives have been reported, providing a baseline for comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylateC₁₁H₂₀N₂O₂212.29Solid
Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl esterC₁₁H₂₀N₂O₂212.29Clear viscous to light yellow or brownish liquid
Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylateC₉H₁₆N₂O₂184.24-

Alternative Scaffolds: A Crystallographic Benchmark

To provide a structural context, we present a comparative analysis of two well-characterized bicyclic scaffolds: pyrrolo[3,2-b]pyrrole and 3-aza-bicyclo[3.1.0]hexane derivatives. These examples showcase the type of detailed structural information that can be obtained through X-ray crystallography and serve as a benchmark for future studies on hexahydropyrrolo[3,4-b]pyrrole systems.

Pyrrolo[3,2-b]pyrrole Derivatives: A Planar, Electron-Rich Core

The pyrrolo[3,2-b]pyrrole scaffold is a planar, aromatic system known for its interesting electronic and photophysical properties.

Table 1: Crystallographic Data for Selected Pyrrolo[3,2-b]pyrrole Derivatives [1]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1,3,4,6-tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (2)C₃₄H₂₄N₂O₂MonoclinicP2₁/c10.13311.24811.24890108.57901215.92
1,4-diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (3)C₂₈H₁₈N₂O₂S₂MonoclinicP2₁/c10.03810.87510.87590108.43901125.92
1,4-bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (7)C₄₀H₄₂N₂O₄S₂TriclinicP-110.45711.08216.42681.3382.5271.911774.22
3-Aza-bicyclo[3.1.0]hexane Derivatives: A Rigid, Saturated System

The 3-aza-bicyclo[3.1.0]hexane core is a saturated, conformationally restricted scaffold, making it an attractive building block in drug design.

Table 2: Crystallographic Data for Selected 3-Aza-bicyclo[3.1.0]hexane Derivatives [2][3]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1-benzoyl-5-methyl-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione (2a)C₁₉H₁₅NO₃OrthorhombicPca2₁21.5147(16)5.6766(5)24.744(14)9090903022.0(5)8
1-benzoyl-5-methyl-3-(2-(phenylthio)phenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (2k)C₂₅H₁₉NO₃SMonoclinicP2₁/c--------
Methyl 1-(2-Nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate (4g)C₁₂H₁₀N₂O₆----------

Experimental Protocols

General Synthesis and Crystallization Workflow

The successful acquisition of high-quality single crystals is paramount for X-ray diffraction analysis. Below is a generalized workflow applicable to small organic molecules like the scaffolds discussed.

G General Workflow for Synthesis and Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup solvent Solvent Selection workup->solvent Purified Compound dissolution Dissolution solvent->dissolution crystal_growth Crystal Growth (Slow Cooling, Evaporation, etc.) dissolution->crystal_growth isolation Crystal Isolation & Drying crystal_growth->isolation xrd X-ray Diffraction Analysis isolation->xrd Single Crystals

Caption: A generalized workflow from synthesis to X-ray analysis.

Synthesis of Pyrrolo[3,2-b]pyrrole Derivatives

A common method for the synthesis of 1,2,4,5-tetraaryl-substituted pyrrolo[3,2-b]pyrroles involves a multi-component reaction.

G Synthesis of Tetraaryl-pyrrolo[3,2-b]pyrroles amine Aromatic Amine mix Mix & React amine->mix aldehyde Aromatic Aldehyde aldehyde->mix biacetyl Biacetyl biacetyl->mix product Tetraaryl-pyrrolo[3,2-b]pyrrole mix->product catalyst Fe(III) Catalyst catalyst->mix

Caption: Multi-component synthesis of pyrrolo[3,2-b]pyrroles.

Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives

The synthesis of 3-aza-bicyclo[3.1.0]hexane derivatives can be achieved through various routes, including the silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes.[4]

Single-Crystal X-ray Diffraction: A General Protocol

The following steps outline a typical procedure for obtaining and analyzing single-crystal X-ray diffraction data.[5][6][7][8]

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using least-squares techniques to obtain the final atomic coordinates and other structural parameters.

G Single-Crystal X-ray Diffraction Workflow crystal Mount Single Crystal goniometer Goniometer crystal->goniometer xray X-ray Source xray->goniometer detector Detector goniometer->detector data_collection Data Collection detector->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Key stages in a single-crystal X-ray diffraction experiment.

Conclusion and Future Outlook

The hexahydropyrrolo[3,4-b]pyrrole scaffold represents a frontier in structural chemistry. While its potential is recognized, the absence of experimental crystallographic data hinders a full understanding of its conformational preferences and intermolecular interactions. This guide has provided a framework for comparison by presenting data from related, well-characterized bicyclic systems. It is our hope that this will encourage and facilitate future research aimed at elucidating the crystal structures of hexahydropyrrolo[3,4-b]pyrrole derivatives, thereby unlocking their full potential in the design of new molecules with tailored properties. The detailed experimental protocols provided for alternative scaffolds can serve as a valuable starting point for researchers embarking on the crystallization and structural analysis of this promising class of compounds.

References

Comparison of different protecting groups for hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a crucial bicyclic diamine core found in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry. The synthesis of derivatives of this scaffold often necessitates the use of protecting groups to selectively functionalize one of the two nitrogen atoms. The choice of an appropriate protecting group is critical for the success of a synthetic route, influencing yield, stability, and the ease of subsequent deprotection steps. This guide provides an objective comparison of commonly employed protecting groups for the hexahydropyrrolo[3,4-b]pyrrole core, supported by data from the literature.

Comparison of Common Protecting Groups

The selection of a protecting group is primarily dictated by its stability to various reaction conditions and the orthogonality of its removal, meaning it can be cleaved without affecting other protecting groups or sensitive functionalities in the molecule.[1] The most frequently utilized protecting groups for the nitrogen atoms of the hexahydropyrrolo[3,4-b]pyrrole scaffold are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. Other groups such as sulfonyl derivatives also find application.

Protecting GroupIntroduction Reagent(s)Typical Reaction ConditionsStabilityDeprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NEt₃, NaOH), Solvent (e.g., CH₂Cl₂, THF, H₂O)Stable to basic and nucleophilic conditions, and catalytic hydrogenation.Acidic conditions (e.g., TFA in CH₂Cl₂, HCl in dioxane).
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, NEt₃), Solvent (e.g., CH₂Cl₂, H₂O)Stable to acidic and basic conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C).
Sulfonyl (e.g., Tosyl) p-Toluenesulfonyl chloride (Ts-Cl)Base (e.g., Pyridine, NEt₃), Solvent (e.g., CH₂Cl₂)Stable to a wide range of conditions, including strongly acidic and oxidative conditions.Reductive cleavage (e.g., Na/NH₃) or strong acid hydrolysis.

Table 1: Comparison of common protecting groups for the hexahydropyrrolo[3,4-b]pyrrole scaffold.

Experimental Protocols

Detailed methodologies for the introduction and removal of these protecting groups are crucial for reproducible synthetic outcomes.

Boc Group

Protection: Mono-Boc-protection of Hexahydropyrrolo[3,4-b]pyrrole

A facile method for the mono-Boc protection of symmetrical diamines involves the initial protonation of one amine group with one equivalent of a strong acid, followed by the addition of the protecting group precursor.[2]

  • To a solution of hexahydropyrrolo[3,4-b]pyrrole (1.0 equiv) in a suitable solvent (e.g., methanol or dichloromethane), one equivalent of hydrochloric acid (1 M in diethyl ether) is added dropwise at 0 °C.

  • After stirring for 30 minutes, a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv) in the same solvent is added.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is then neutralized with a base (e.g., saturated aqueous NaHCO₃) and the product is extracted with an organic solvent.

  • Purification by column chromatography yields the mono-Boc-protected product.

Deprotection

  • The Boc-protected hexahydropyrrolo[3,4-b]pyrrole derivative is dissolved in a solvent such as dichloromethane or dioxane.

  • An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M), is added.[]

  • The reaction is stirred at room temperature for 1-4 hours, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected amine salt.

Cbz Group

Protection: Mono-Cbz-protection of Hexahydropyrrolo[3,4-b]pyrrole

  • Hexahydropyrrolo[3,4-b]pyrrole (1.0 equiv) is dissolved in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous solution of a mild base (e.g., saturated NaHCO₃).

  • The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.0 equiv) is added dropwise with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

  • Removal of the solvent under reduced pressure followed by column chromatography affords the mono-Cbz-protected product.

Deprotection

  • The Cbz-protected compound is dissolved in a suitable solvent, typically methanol or ethanol.

  • A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.[4]

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the deprotected amine.

Logical Workflow for Protecting Group Strategy

The selection and application of a protecting group strategy in a multi-step synthesis follows a logical workflow. This involves the selective protection of one or more functional groups, carrying out the desired chemical transformations, and then the selective removal of the protecting groups to reveal the final product. The use of orthogonal protecting groups allows for the sequential deprotection and functionalization of different sites within the same molecule.

Protection_Deprotection_Workflow Start Starting Material (e.g., Hexahydropyrrolo[3,4-b]pyrrole) Protection Selective Protection (e.g., Boc, Cbz) Start->Protection Introduce PG Reaction Chemical Transformation(s) on unprotected site(s) Protection->Reaction PG stable Deprotection Selective Deprotection Reaction->Deprotection Remove PG End Final Product Deprotection->End

Caption: General workflow for a protection-deprotection strategy.

Signaling Pathway for Orthogonal Protection

In more complex syntheses, where both nitrogen atoms of the hexahydropyrrolo[3,4-b]pyrrole core require differential functionalization, an orthogonal protecting group strategy is essential. This allows for the selective removal of one protecting group in the presence of the other, enabling sequential reactions at each nitrogen atom.

Orthogonal_Protection_Strategy Start Hexahydropyrrolo[3,4-b]pyrrole Mono_Boc Mono-Boc Protected Intermediate Start->Mono_Boc (Boc)₂O Di_Protected Orthogonally Protected (e.g., N-Boc, N'-Cbz) Mono_Boc->Di_Protected Cbz-Cl Reaction_1 Functionalization of N'-H Di_Protected->Reaction_1 Alternative Route: Functionalize N'-H first Deprotect_Boc Selective Boc Deprotection (Acidic Conditions) Di_Protected->Deprotect_Boc Reaction_1->Deprotect_Boc Reaction_2 Functionalization of N-H Deprotect_Boc->Reaction_2 Deprotect_Cbz Final Cbz Deprotection (Hydrogenolysis) Reaction_2->Deprotect_Cbz Final_Product Differentially Functionalized Product Deprotect_Cbz->Final_Product

Caption: Orthogonal protection strategy for hexahydropyrrolo[3,4-b]pyrrole.

References

Alternative scaffolds to hexahydropyrrolo[3,4-b]pyrrole for histamine H3 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyrrolo[3,4-b]pyrrole scaffold has been a cornerstone in the development of potent and selective histamine H3 receptor (H3R) antagonists. However, the quest for novel chemical entities with improved pharmacokinetic profiles and therapeutic efficacy continues. This guide provides an objective comparison of promising alternative scaffolds, supported by experimental data, to aid researchers in the design and development of next-generation H3R antagonists.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1][2] Its activation inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] As a presynaptic autoreceptor, it modulates the synthesis and release of histamine.[2] Furthermore, it acts as a heteroreceptor to modulate the release of other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] Antagonists of the H3R block its constitutive activity, thereby increasing the release of these neurotransmitters, which forms the basis of their therapeutic potential in cognitive disorders.[4]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3R Antagonist Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: Histamine H3 Receptor Signaling Cascade.

Comparison of Alternative Scaffolds

The following tables summarize the in vitro binding affinities and functional activities of representative compounds from various alternative scaffolds compared to a reference hexahydropyrrolo[3,4-b]pyrrole derivative.

Scaffold Compound Example hH3R Ki (nM) Reference
Hexahydropyrrolo[3,4-b]pyrrole A-349,8210.8[5]
Piperidine-based 1-(5-(4-phenylphenoxy)pentyl)piperidine25[6]
Azepane-containing 1-(6-(3-phenylphenoxy)hexyl)azepane18[6]
Benzofuran A-6880571.5[7]
Biphenyl Sulfonamide APD9161.1[8]
Tetrahydroisoquinoline Example from Jesudason et al.1.2[9]
Scaffold Compound Example Functional Assay Potency (IC50/pA2) Reference
Hexahydropyrrolo[3,4-b]pyrrole ABT-239[35S]GTPγS BindingpKb = 9.1[10]
Piperidine-based Carbamate derivative 14Guinea Pig IleumpA2 = 7.2[11]
Azepane-containing 1-(5-(4-phenylphenoxy)pentyl)azepanecAMP AssayIC50 = 9 nM[6]
Benzofuran A-688057Not SpecifiedActive in vivo[7]
Biphenyl Sulfonamide Compound 4eRAMH-induced dipsogeniaActive in vivo[12]
Tetrahydroisoquinoline Not SpecifiedNot SpecifiedHigh Affinity[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO-K1 cells).[13]

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH) or [125I]iodoproxyfan.[4][14]

  • Test compounds at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand (e.g., 2 nM [3H]NAMH) and varying concentrations of the unlabeled test compound.[13][16]

  • The incubation is carried out in the binding buffer for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[13][15]

  • Nonspecific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 100 µM histamine or 10 µM pitolisant).[13][15]

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[16]

  • The filters are washed with ice-cold wash buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.[16]

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[13]

[35S]GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to modulate agonist-induced G-protein activation.

Materials:

  • Cell membranes from cells expressing the H3 receptor.[4]

  • [35S]GTPγS.[4]

  • H3 receptor agonist (e.g., (R)-α-methylhistamine).[4]

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filter plates.

Procedure:

  • Cell membranes are pre-incubated with the test compound at various concentrations.[4]

  • The H3 receptor agonist and [35S]GTPγS are added to initiate the reaction.[4]

  • The mixture is incubated to allow for G-protein activation and the binding of [35S]GTPγS.

  • The bound [35S]GTPγS is separated from the free form using either filtration or SPA technology.[17]

  • The amount of bound radioactivity is quantified.

  • The IC50 value of the test compound is determined by analyzing the concentration-response curve.[4]

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay B1 Incubate Membranes with Radioligand & Test Compound B2 Equilibration B1->B2 B3 Rapid Filtration B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 F1 Pre-incubate Membranes with Test Compound F2 Add Agonist & [35S]GTPγS F1->F2 F3 Incubation F2->F3 F4 Separation of Bound/Free F3->F4 F5 Quantify Radioactivity F4->F5 F6 Determine IC50 F5->F6

Caption: Workflow for H3R Antagonist Evaluation.

In Vivo Models for Cognitive Enhancement

The therapeutic potential of H3R antagonists in cognitive disorders is often evaluated in preclinical in vivo models.

  • Novel Object Recognition Task: This task assesses learning and memory in rodents. H3R antagonists like thioperamide have been shown to ameliorate memory deficits in this model.[18]

  • Passive Avoidance Test: This test evaluates fear-motivated memory. The H3R antagonist GSK189254 has demonstrated improved performance in this paradigm.[18]

  • Morris Water Maze: This is a test of spatial learning and memory. H3R antagonists have shown promise in improving performance in this task.

  • Rat Dipsogenia Model: This model measures the suppression of drinking behavior induced by an H3R agonist. It is used to assess the in vivo potency and duration of action of H3R antagonists.[12]

The exploration of diverse chemical scaffolds is crucial for the discovery of novel histamine H3 receptor antagonists with optimized properties. This guide provides a comparative overview of promising alternatives to the well-established hexahydropyrrolo[3,4-b]pyrrole core, offering valuable insights for the rational design of future drug candidates.

References

A Comparative Guide to the Synthesis of Hexahydropyrrolo[3,4-b]pyrrole Derivatives: Stereoselective vs. Racemic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a privileged bicyclic diamine structure that forms the core of numerous biologically active compounds. Its rigid framework and defined stereochemical orientation of substituents make it an attractive template for the design of novel therapeutics. The pharmacological activity of such compounds is often highly dependent on their stereochemistry, making the choice between a stereoselective or a racemic synthetic strategy a critical decision in the drug discovery and development process.

This guide provides an objective comparison of stereoselective and racemic syntheses of hexahydropyrrolo[3,4-b]pyrrole derivatives, supported by experimental data and detailed protocols.

The Significance of Stereochemistry in Drug Action

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1][2] Consequently, the use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacological profiles, and reduced drug interactions.[3] While direct comparative biological data for enantiopure versus racemic hexahydropyrrolo[3,4-b]pyrrole derivatives is emerging, the principles of stereoselectivity in pharmacology strongly advocate for the development of stereoselective synthetic routes.[4][5][6]

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of the hexahydropyrrolo[3,4-b]pyrrole core can be broadly categorized into two main approaches: racemic and stereoselective synthesis.

Racemic Synthesis: This approach typically involves the reaction of achiral starting materials without the use of a chiral catalyst or auxiliary, resulting in a 1:1 mixture of enantiomers. A common strategy is the use of [3+2] cycloaddition reactions.

Stereoselective Synthesis: This strategy aims to produce a single stereoisomer (or a significant enrichment of one) through the use of chiral catalysts, auxiliaries, or substrates. Domino reactions and asymmetric cycloadditions are powerful tools in this regard.

The following sections detail representative experimental protocols for both a racemic and a stereoselective synthesis of hexahydropyrrolo[3,4-b]pyrrole derivatives, accompanied by quantitative data to facilitate a direct comparison.

Quantitative Data Summary

ParameterRacemic SynthesisStereoselective Synthesis
Reaction Type [3+2] Cycloaddition and Reduction/Intramolecular Lactamization Cascade[7]Domino Reaction of 3-Bromopyrrole-2,5-diones with Aminocrotonic Acid Esters[2]
Product Hexahydropyrrolo[3,4-b]pyrrole-fused quinolinesPolyfunctional Hexahydropyrrolo[3,4-b]pyrroles
Yield Moderate to Good70-77%[2]
Diastereoselectivity Not specified (product is a racemate)Highly chemo- and stereoselective[2]
Enantioselectivity Not applicable (racemic)Not explicitly quantified in the provided reference, but the method is described as stereoselective.

Experimental Protocols

Racemic Synthesis: [3+2] Cycloaddition and Reduction/Intramolecular Lactamization Cascade[7]

This method provides a straightforward route to hexahydropyrrolo[3,4-b]pyrrole-fused quinolines.

Step 1: [3+2] Cycloaddition

  • To a solution of an α-amino acid methyl ester and 2-nitrobenzaldehyde in a suitable solvent (e.g., toluene), add a dehydrating agent (e.g., magnesium sulfate).

  • Heat the mixture to generate the azomethine ylide in situ.

  • Add maleimide to the reaction mixture and continue heating to facilitate the [3+2] cycloaddition.

  • After the reaction is complete (monitored by TLC), cool the mixture and purify the resulting hexahydropyrrolo[3,4-c]pyrrole intermediate by column chromatography.

Step 2: Reduction and Intramolecular Lactamization

  • Dissolve the hexahydropyrrolo[3,4-c]pyrrole intermediate in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., palladium on carbon) and subject the mixture to hydrogenation to reduce the nitro group to an amine.

  • The in situ generated amine undergoes an intramolecular transamidation reaction, leading to the formation of the hexahydropyrrolo[3,4-b]pyrrole-fused quinoline.

  • Purify the final product by column chromatography.

Stereoselective Synthesis: Domino Reaction of 3-Bromopyrrole-2,5-diones with Aminocrotonic Acid Esters[2]

This domino reaction offers a highly chemo- and stereoselective pathway to polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles.

  • A mixture of N-arylbromomaleimide (1 mmol) and aminocrotonic acid ester (1 mmol) is stirred in 10 mL of butan-2-one.

  • Triethylamine (2 mmol) is added to the reaction mixture.

  • The mixture is stirred for 4–6 hours at room temperature.

  • The precipitate that forms is filtered off and recrystallized from methanol to yield the pure hexahydropyrrolo[3,4-b]pyrrole product.

Visualization of Synthetic Workflows

racemic_synthesis cluster_step1 Step 1: [3+2] Cycloaddition cluster_step2 Step 2: Reduction & Lactamization Amino Acid Ester Amino Acid Ester Azomethine Ylide Azomethine Ylide Amino Acid Ester->Azomethine Ylide in situ generation 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde->Azomethine Ylide Cycloadduct Hexahydropyrrolo[3,4-c]pyrrole Intermediate Azomethine Ylide->Cycloadduct Maleimide Maleimide Maleimide->Cycloadduct Reduction Reduction Cycloadduct->Reduction Lactamization Lactamization Reduction->Lactamization Final Product Racemic Hexahydropyrrolo[3,4-b]pyrrole -fused Quinoline Lactamization->Final Product

Caption: Racemic synthesis of hexahydropyrrolo[3,4-b]pyrrole derivatives.

stereoselective_synthesis N-Aryl-bromomaleimide N-Aryl-bromomaleimide Domino Reaction Domino Reaction (Nucleophilic Addition, Intramolecular Cyclization) N-Aryl-bromomaleimide->Domino Reaction Aminocrotonic Acid Ester Aminocrotonic Acid Ester Aminocrotonic Acid Ester->Domino Reaction Final Product Stereoselective Hexahydropyrrolo[3,4-b]pyrrole Domino Reaction->Final Product

Caption: Stereoselective domino synthesis of hexahydropyrrolo[3,4-b]pyrroles.

Conclusion

The choice between stereoselective and racemic synthesis for hexahydropyrrolo[3,4-b]pyrrole derivatives has profound implications for drug discovery and development. While racemic syntheses can provide rapid access to novel scaffolds, the potential for differential biological activity and adverse effects associated with one enantiomer underscores the importance of stereoselective approaches. The development of efficient stereoselective methods, such as the domino reaction highlighted here, allows for the preparation of enantiomerically enriched compounds, facilitating a more precise evaluation of their therapeutic potential and a clearer understanding of structure-activity relationships. As the demand for safer and more effective drugs continues to grow, the investment in stereoselective synthesis is not just a scientific endeavor but a critical step towards advancing patient care.

References

A Comparative Guide to the Synthetic Routes of tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, a valuable building block in medicinal chemistry. Due to the limited availability of detailed, publicly accessible synthetic protocols with comprehensive experimental data, this analysis is based on general synthetic strategies for analogous bicyclic pyrrolidine structures.

Table 1: Qualitative Comparison of Potential Synthetic Strategies

Synthetic StrategyKey FeaturesPotential AdvantagesPotential DisadvantagesEstimated Cost-Effectiveness
Route A: Domino Reaction of Maleimide Derivatives Based on the cyclization of N-substituted bromomaleimides with aminocrotonic acid esters.Potentially high chemo- and stereoselectivity in a single step (domino reaction), reducing the number of synthetic operations.The required starting materials, particularly substituted bromomaleimides, may not be commercially available and could require multi-step synthesis, increasing overall cost and effort.Moderate to Low
Route B: Intramolecular Cycloaddition Involves the formation of the bicyclic system through an intramolecular [3+2] cycloaddition of an azomethine ylide.A powerful and convergent method for constructing the core structure. Can often be designed for high diastereoselectivity.Generation of the azomethine ylide precursor can require multiple steps. The stability of the ylide and the efficiency of the cycloaddition can be sensitive to substrate and reaction conditions.Moderate
Route C: Reductive Amination of a Diketo-ester Precursor A linear approach involving the construction of a diketo-ester precursor followed by a double reductive amination to form the bicyclic amine, and subsequent Boc-protection.Utilizes more common and potentially cheaper starting materials. The reactions involved (e.g., Claisen condensation, reductive amination) are well-established.Likely a longer synthetic sequence, which can lead to lower overall yields and higher process costs. May lack stereocontrol, requiring chiral resolution or asymmetric synthesis methods.High (if stereocontrol is not a major cost driver)

Experimental Protocols (Hypothetical and Generalized)

It is crucial to note that the following protocols are generalized representations of the synthetic strategies and have not been experimentally validated for the specific target molecule. They are intended to provide a conceptual framework for approaching the synthesis.

Route A: Domino Reaction Approach
  • Synthesis of N-aryl-3-bromomaleimide: A suitable aniline is reacted with bromomaleic anhydride in a solvent such as acetic acid at elevated temperatures.

  • Domino Reaction: The synthesized N-aryl-3-bromomaleimide is reacted with an aminocrotonic acid ester in the presence of a non-nucleophilic base (e.g., DBU) in an aprotic solvent. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the domino cyclization.

  • Deprotection and Boc-protection: The resulting cyclized product would likely require deprotection of the aryl and ester groups, followed by selective N-Boc protection to yield the final product.

Route B: Intramolecular Cycloaddition Approach
  • Synthesis of the Azomethine Ylide Precursor: A linear precursor containing an aldehyde or ketone and a secondary amine is synthesized. This often involves multiple steps, such as alkylation and oxidation reactions.

  • Azomethine Ylide Formation and Cycloaddition: The precursor is treated with a suitable acid or Lewis acid to promote the formation of the azomethine ylide, which then undergoes an intramolecular [3+2] cycloaddition.

  • Final Functionalization: The resulting bicyclic adduct may require further functional group manipulations and Boc-protection to arrive at the target molecule.

Logical Workflow of Synthetic Strategies

The following diagram illustrates the conceptual flow of the discussed synthetic strategies.

G Conceptual Synthetic Workflow Comparison cluster_A Route A: Domino Reaction cluster_B Route B: Intramolecular Cycloaddition cluster_C Route C: Linear Synthesis & Reductive Amination A1 Bromomaleimide Derivative A3 Domino Cyclization A1->A3 A2 Aminocrotonic Acid Ester A2->A3 A4 Hexahydropyrrolo[3,4-b]pyrrole Core A3->A4 Final_Product This compound A4->Final_Product Deprotection & Boc-Protection B1 Linear Precursor Synthesis B2 Azomethine Ylide Formation B1->B2 B3 Intramolecular [3+2] Cycloaddition B2->B3 B4 Hexahydropyrrolo[3,4-b]pyrrole Core B3->B4 B4->Final_Product Functionalization & Boc-Protection C1 Diketo-ester Precursor Synthesis C2 Double Reductive Amination C1->C2 C3 Hexahydropyrrolo[3,4-b]pyrrole Core C2->C3 C3->Final_Product Boc-Protection

Caption: Conceptual workflow of potential synthetic routes.

Conclusion

The synthesis of this compound remains a challenge for which detailed, comparative experimental data is scarce in publicly available literature. The choice of an optimal synthetic route will depend on a variety of factors including the availability and cost of starting materials, the desired stereochemical purity, and the scale of the synthesis.

For large-scale, cost-effective production, a linear synthesis followed by reductive amination (Route C) might be preferable, provided that an efficient method for stereocontrol or resolution can be implemented. For smaller-scale research and development where novelty and efficiency in step-count are more critical, domino reactions (Route A) or intramolecular cycloadditions (Route B) present more elegant, albeit potentially more expensive, alternatives. Further research and process development are needed to establish a definitive, cost-effective, and scalable synthesis for this important building block.

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